6-(Ethylsulfonylamino)hexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(ethylsulfonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S/c1-2-14(12,13)9-7-5-3-4-6-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNRLIKJOJLXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Ethylsulfonylamino)hexanoic Acid (CAS 844681-28-3)
Introduction
6-(Ethylsulfonylamino)hexanoic acid is a synthetic compound that merges the structural features of a medium-chain fatty acid (hexanoic acid) and a sulfonamide functional group. While specific research on this molecule is not extensively published, its constituent parts are well-characterized in medicinal chemistry and materials science. Sulfonamides are a cornerstone of various therapeutic agents, exhibiting a wide range of biological activities.[1][2] N-acyl amino acids are also recognized as important endogenous signaling molecules.[3][4] This guide provides a comprehensive technical overview of 6-(Ethylsulfonylamino)hexanoic acid, including its synthesis, predicted physicochemical properties, analytical characterization, and potential applications, based on established chemical principles and data from analogous structures.
Physicochemical Properties
Given the limited availability of experimental data for 6-(Ethylsulfonylamino)hexanoic acid, the following properties have been estimated using well-regarded computational models. These predictions offer a valuable starting point for experimental design.
| Property | Predicted Value | Notes and Reference |
| Molecular Formula | C₈H₁₇NO₄S | - |
| Molecular Weight | 223.29 g/mol | - |
| CAS Number | 844681-28-3 | - |
| Predicted pKa | ~4.5 (Carboxylic Acid) | The carboxylic acid proton is the most acidic. Estimated based on the structure of hexanoic acid and the electron-withdrawing nature of the sulfonamide group. Online prediction tools can provide more specific values.[5][6] |
| Predicted LogP | ~1.5 - 2.0 | This value suggests moderate lipophilicity. The hexyl chain contributes to lipophilicity, while the carboxylic acid and sulfonamide groups increase hydrophilicity.[6][7] |
| Predicted Solubility | Moderately soluble in water, especially at neutral to alkaline pH. Soluble in polar organic solvents like methanol, ethanol, and DMSO. | The presence of both polar (carboxylic acid, sulfonamide) and non-polar (hexyl chain) regions suggests amphiphilic character. Solubility in water is expected to increase significantly upon deprotonation of the carboxylic acid.[7] |
| Appearance | Likely a white to off-white crystalline solid at room temperature. | Based on the general properties of similar amino acid derivatives.[8] |
Synthesis and Purification
The synthesis of 6-(Ethylsulfonylamino)hexanoic acid can be achieved through a standard nucleophilic substitution reaction between 6-aminohexanoic acid and ethanesulfonyl chloride. This is a common method for the preparation of N-sulfonylated amino acids.[9]
Proposed Synthesis Workflow
Detailed Experimental Protocol
-
Dissolution of Starting Material: Dissolve one equivalent of 6-aminohexanoic acid in an aqueous solution of a suitable base, such as 1 M sodium hydroxide, using a stirred reaction vessel. The amount of base should be sufficient to deprotonate the amino group and neutralize the HCl byproduct of the reaction. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve one equivalent of ethanesulfonyl chloride in a water-miscible organic solvent like tetrahydrofuran (THF). Add this solution dropwise to the cooled, stirred solution of 6-aminohexanoic acid. Maintaining a low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion. Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, cool the mixture again in an ice bath and acidify it with a strong acid, such as 1 M hydrochloric acid, until the pH is acidic (pH ~2). This will protonate the carboxylic acid and cause the product to precipitate out of the solution.
-
Purification: Collect the crude product by filtration and wash it with cold water to remove any remaining salts. The product can then be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture. Dry the purified crystals under vacuum to obtain the final product.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques can be used to confirm the identity and purity of 6-(Ethylsulfonylamino)hexanoic acid.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of the compound.
-
Typical Column: A C18 column is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be appropriate.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) should be effective, as the sulfonamide and carboxylic acid groups have some UV absorbance. More sensitive detection can be achieved with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).[3][7][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation. The following are predicted chemical shifts for the proton (¹H) and carbon-¹³ (¹³C) spectra.
Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.[13]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight and provide structural information through fragmentation analysis.
-
Ionization Technique: Electrospray ionization (ESI) in either positive or negative mode would be suitable.
-
Expected Molecular Ions:
-
Positive Mode: [M+H]⁺ at m/z 224.09
-
Negative Mode: [M-H]⁻ at m/z 222.08
-
-
Predicted Fragmentation Pattern:
-
Loss of the ethyl group (-29 Da)
-
Loss of the carboxylic acid group (-45 Da)
-
Cleavage of the sulfonamide bond, potentially with the loss of SO₂ (-64 Da).[14]
-
Alpha-cleavage adjacent to the carbonyl group.
-
Potential Applications and Biological Activity
While there is no specific biological activity reported for 6-(Ethylsulfonylamino)hexanoic acid in the public domain, its structure suggests several areas of potential interest for researchers.
-
Enzyme Inhibition: Sulfonamides are a well-known class of enzyme inhibitors, with prominent examples including carbonic anhydrase inhibitors and certain antibiotics. The carboxylic acid moiety could also interact with active sites of various enzymes.[1]
-
Bioisostere for Carboxylic Acids: The N-acylsulfonamide group is often used as a bioisostere for a carboxylic acid, offering similar acidity but different steric and electronic properties. This can be a valuable strategy in drug design to improve pharmacokinetic properties.[1]
-
Linker in Medicinal Chemistry: The bifunctional nature of the molecule, with a carboxylic acid at one end and a sulfonamide at the other, makes it a potential linker for creating more complex molecules, such as peptide conjugates or probes for chemical biology.[11]
-
Materials Science: As a derivative of 6-aminohexanoic acid, a monomer for Nylon-6, this compound could be explored for the synthesis of modified polyamides with unique properties.[11]
Safety and Handling
No specific safety data sheet is available for 6-(Ethylsulfonylamino)hexanoic acid. Therefore, it is prudent to handle this compound with care, assuming it may have hazardous properties based on its starting materials.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The toxicity of this compound is unknown. The starting material, 6-aminohexanoic acid, is a skin and eye irritant.[5][6][15] Ethanesulfonyl chloride is corrosive, toxic if inhaled, and causes severe skin and eye burns.[2] While the final product is not expected to be as reactive as ethanesulfonyl chloride, caution is still warranted.
Conclusion
6-(Ethylsulfonylamino)hexanoic acid is a compound with a straightforward synthesis and interesting structural features that suggest potential applications in medicinal chemistry and materials science. Although experimental data on this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further research is needed to fully elucidate its properties and explore its potential applications.
References
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Alfa Aesar. (2024, February 9). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. On-line Software for Phys-Chem Property Calculations. Retrieved from [Link]
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Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]
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Genc, N., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Basic & Clinical Pharmacology & Toxicology, 121(5), 359-369. Retrieved from [Link]
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Astarita, G., et al. (2014). N-acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381-388. Retrieved from [Link]
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Di Marzo, V., & De Petrocellis, L. (2012). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. IUBMB Life, 64(1), 22-34. Retrieved from [Link]
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Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. Retrieved from [Link]
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Alfa Aesar. (2026, January 2). Safety Data Sheet: Ethanesulfonyl chloride. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]
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Kumar, R., & Singh, P. (2008). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 70(2), 151. Retrieved from [Link]
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Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025). Current Organic Chemistry, 29. Retrieved from [Link]
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Purwin, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6892. Retrieved from [Link]
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Patyra, E., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(21), 5039. Retrieved from [Link]
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Biological Magnetic Resonance Bank. BMRB entry bmse000351 - Hexanoic Acid. Retrieved from [Link]
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Perera, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1045-1053. Retrieved from [Link]
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Aryal, S. (2022, July 6). Amino Acids- Properties, Structure, Classification, Functions. Microbe Notes. Retrieved from [Link]
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6-(Ethylsulfonylamino)hexanoic Acid: A Versatile Sulfonamide Linker for Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Bioconjugation
In the intricate world of chemical biology and drug development, the ability to selectively connect different molecular entities is paramount. This is the role of chemical linkers: molecular bridges that covalently join two or more distinct molecules, such as a cytotoxic drug to an antibody in an antibody-drug conjugate (ADC) or a target-binding ligand to an E3 ligase recruiter in a proteolysis-targeting chimera (PROTAC). The linker is far from a passive spacer; its chemical nature, length, and flexibility are critical determinants of the final conjugate's efficacy, stability, and pharmacokinetic properties[1].
Among the diverse chemical functionalities employed in linker design, the sulfonamide group has emerged as a particularly valuable motif. This guide provides a comprehensive technical overview of 6-(ethylsulfonylamino)hexanoic acid, a bifunctional linker that leverages the unique properties of the sulfonamide group for applications in chemical biology.
The Sulfonamide Moiety: A Stable and Versatile Anchor
The sulfonamide group (R-SO₂-NH-R') is characterized by its high stability under a wide range of chemical conditions. This robustness is a key advantage in the complex biological milieu, ensuring that the linker remains intact until the desired mode of action is initiated. A significant feature of the N-acylsulfonamide linkage is its "safety-catch" nature. The sulfonamide nitrogen is relatively non-nucleophilic, rendering the adjacent acyl group stable to nucleophilic attack. However, upon N-alkylation, the electron-withdrawing effect of the sulfonyl group is enhanced, activating the acyl group for cleavage by nucleophiles. This tunable reactivity provides a powerful tool for controlled release mechanisms.
6-(Ethylsulfonylamino)hexanoic Acid: Structure and Properties
6-(Ethylsulfonylamino)hexanoic acid is a bifunctional linker that combines a stable ethylsulfonamide group with a flexible six-carbon aliphatic chain terminating in a carboxylic acid. This structure offers several advantages:
-
Bifunctionality: The terminal carboxylic acid provides a handle for further chemical modification, such as activation to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues on proteins). The sulfonamide nitrogen can also be a point of attachment or modulation.
-
Flexibility and Length: The hexanoic acid chain provides a flexible spacer of a defined length, which is crucial for optimizing the distance between the conjugated molecules to enable effective biological activity, such as the formation of a productive ternary complex in PROTACs[2].
-
Hydrophilicity/Hydrophobicity Balance: The aliphatic chain imparts a degree of hydrophobicity, which can aid in cell permeability, while the sulfonamide and carboxylic acid groups contribute to its overall polarity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a linker is essential for its effective application. The following table summarizes key predicted and known properties of 6-(ethylsulfonylamino)hexanoic acid and related structures.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₇NO₄S | - |
| Molecular Weight | 223.29 g/mol | - |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Predicted |
| pKa (Sulfonamide NH) | ~10 - 11 | Predicted |
| logP | ~1.0 - 1.5 | Predicted |
| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, alcohols). Moderately soluble in water. | General knowledge of similar compounds. |
Synthesis of 6-(Ethylsulfonylamino)hexanoic Acid
The synthesis of 6-(ethylsulfonylamino)hexanoic acid can be achieved through a straightforward nucleophilic substitution reaction between 6-aminohexanoic acid and ethylsulfonyl chloride.
Synthesis of 6-(Ethylsulfonylamino)hexanoic Acid.
Experimental Protocol: Synthesis of 6-(Ethylsulfonylamino)hexanoic Acid
Materials:
-
6-Aminohexanoic acid
-
Ethylsulfonyl chloride
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Water
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and purification (e.g., ethyl acetate)
Procedure:
-
Dissolution: Dissolve 6-aminohexanoic acid in an appropriate solvent. If using an aqueous base like NaOH, dissolve the amino acid in water. If using an organic base like TEA, a solvent like DCM can be used.
-
Basification: Cool the solution in an ice bath and add the base (e.g., 2 equivalents of NaOH or TEA). The base deprotonates the amino group, increasing its nucleophilicity, and also neutralizes the HCl byproduct of the reaction.
-
Addition of Sulfonyl Chloride: While stirring vigorously, slowly add ethylsulfonyl chloride (1.1 equivalents) to the reaction mixture. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up (for organic solvent reaction): If the reaction was performed in an organic solvent, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
-
Work-up (for aqueous reaction): If the reaction was performed in water, acidify the reaction mixture to a pH of 2-3 with HCl. This will protonate the carboxylic acid, making it less soluble in water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 6-(ethylsulfonylamino)hexanoic acid.
Activation and Conjugation to Biomolecules
The terminal carboxylic acid of 6-(ethylsulfonylamino)hexanoic acid is the primary reactive handle for conjugation to biomolecules, most commonly to the primary amine of lysine residues on proteins. This is typically achieved by activating the carboxylic acid as an N-hydroxysuccinimide (NHS) ester.
Activation and conjugation workflow.
Experimental Protocol: NHS Ester Activation and Protein Conjugation
Part 1: NHS Ester Activation
Materials:
-
6-(Ethylsulfonylamino)hexanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolution: Dissolve 6-(ethylsulfonylamino)hexanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.
-
Activation: Add EDC (1.2 equivalents) to the solution and stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the NHS ester.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude NHS ester can be used directly in the next step or purified by column chromatography.
Part 2: Conjugation to a Protein (e.g., Antibody)
Materials:
-
6-(Ethylsulfonylamino)hexanoic acid-NHS ester
-
Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at a suitable concentration (e.g., 2-10 mg/mL).
-
pH Adjustment: Adjust the pH of the protein solution to 8.0-8.5 by adding the conjugation buffer. This deprotonates the lysine amino groups, making them more nucleophilic[].
-
Conjugation: Dissolve the 6-(ethylsulfonylamino)hexanoic acid-NHS ester in an anhydrous solvent like DMSO or DMF to a stock concentration (e.g., 10 mM). Add a calculated molar excess of the NHS ester solution to the protein solution while gently stirring. The molar ratio will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.
-
Quenching: Quench the reaction by adding the quenching solution to react with any unreacted NHS ester.
-
Purification: Purify the resulting bioconjugate from excess linker and byproducts using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the purified conjugate to determine the DAR and confirm the integrity of the protein.
Characterization of Bioconjugates
The characterization of the resulting bioconjugate is a critical step to ensure its quality and functionality. Mass spectrometry (MS) is a powerful tool for this purpose.
Mass Spectrometry Analysis
-
Intact Mass Analysis: Analysis of the intact conjugated protein by LC-MS can determine the distribution of species with different numbers of attached linkers (the drug-to-antibody ratio, or DAR).
-
Peptide Mapping: To identify the specific sites of conjugation, the bioconjugate can be proteolytically digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS. Peptides modified with the linker will have a characteristic mass shift.
-
Fragmentation Analysis: During MS/MS analysis, sulfonamide-linked peptides exhibit characteristic fragmentation patterns. A common fragmentation is the neutral loss of SO₂ (64 Da) from the precursor ion[4]. The fragmentation of the peptide backbone will also provide sequence information to pinpoint the exact modified amino acid.
Applications in Chemical Biology
Antibody-Drug Conjugates (ADCs)
In ADCs, the 6-(ethylsulfonylamino)hexanoic acid linker can be used to attach a cytotoxic payload to a monoclonal antibody. The stability of the sulfonamide bond is crucial to prevent premature release of the drug in circulation, which could lead to off-target toxicity[1]. The length of the hexanoic acid chain can be optimized to ensure that the payload does not interfere with antibody binding and is efficiently released upon internalization into the target cancer cell.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase[5]. The linker plays a critical role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the 6-(ethylsulfonylamino)hexanoic acid linker can be fine-tuned to achieve the optimal orientation for ubiquitination and subsequent degradation of the target protein[2]. Computational modeling can be a valuable tool in predicting the optimal linker length and conformation for ternary complex formation[6][7].
PROTAC-mediated protein degradation.
Conclusion
6-(Ethylsulfonylamino)hexanoic acid represents a valuable and versatile tool in the chemical biologist's toolbox. Its inherent stability, coupled with the ability to be activated for controlled release, makes it an attractive linker for a variety of bioconjugation applications. The straightforward synthesis and well-defined structure allow for rational design and optimization in the development of next-generation therapeutics like ADCs and PROTACs. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, sulfonamide-based linkers are poised to play an increasingly important role in advancing the frontiers of medicine and biological research.
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D'Agostino, J., et al. (2017). Antibody and antibody fragments site-specific conjugation using new Q-tag substrate of bacterial transglutaminase. Scientific reports, 7(1), 17858. [Link]
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Lee, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 74. [Link]
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- Google Patents. (n.d.). TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient.
-
Purwin, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6834. [Link]
- Google Patents. (n.d.). US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
-
Purwin, M., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Molecules, 21(9), 1234. [Link]
- Google Patents. (n.d.). US20210346513A1 - Method of conjugation of cys-mabs.
-
Hartwig, A., & MAK Commission. (2023). 6-[(4-Methylphenyl)sulfonylamino]hexanoic acid: MAK Value Documentation. The MAK-Collection for Occupational Health and Safety, 8(2), Doc013. [Link]
-
Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID. Retrieved from [Link]
-
Doležal, P., et al. (2012). Investigation of substituted 6-aminohexanoates as skin penetration enhancers. Bioorganic & medicinal chemistry, 20(2), 948–956. [Link]
-
ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]
-
NIST/TRC. (n.d.). 6-aminohexanoic acid, .epsilon.-lactam. Retrieved from [Link]
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
Comprehensive Technical Guide: Thermodynamic & Physicochemical Profiling of 6-(Ethylsulfonylamino)hexanoic Acid
Executive Summary
This technical guide provides a rigorous analysis of the thermodynamic and physicochemical properties of 6-(Ethylsulfonylamino)hexanoic acid (CAS: 844681-28-3). Often utilized as a linker in bioconjugation or a fragment in medicinal chemistry, this molecule exhibits distinct ionization behaviors governed by its carboxylic acid tail and sulfonamide core.[1]
This document moves beyond basic data listing to establish a self-validating characterization framework . It details the theoretical basis for its pKa and thermodynamic values and provides field-proven experimental protocols for their verification.
Key Compound Data
| Property | Detail |
| Chemical Name | 6-(Ethylsulfonylamino)hexanoic acid |
| CAS Number | 844681-28-3 |
| Molecular Formula | |
| Molecular Weight | 223.29 g/mol |
| Core Moieties | Terminal Carboxylic Acid (Acidic), N-Alkyl Sulfonamide (Weakly Acidic) |
Structural & Ionization Analysis
To understand the thermodynamics of this molecule, one must first map its ionization states.[1] The molecule contains two ionizable protons, but their contributions to physiological behavior differ significantly.[1]
Functional Group pKa Analysis
-
Carboxylic Acid (
): -
N-Alkyl Sulfonamide (
):-
Nature: Very weak acid. Unlike N-aryl sulfonamides (e.g., sulfamethoxazole, pKa ~6), N-alkyl sulfonamides lack resonance stabilization from an aromatic ring on the nitrogen.[1]
-
Predicted pKa: 11.5 – 12.0 .
-
Physiological State: At pH 7.4, this group remains neutral.[1] Significant deprotonation occurs only at pH > 10.
-
Ionization Pathway Diagram
The following diagram illustrates the protonation states across the pH scale.
Thermodynamic Properties
Thermodynamic solubility is not a static number; it is a dynamic equilibrium governed by the Gibbs free energy of the solid crystal lattice versus the solvation energy.
Solubility & Lipophilicity (LogP/LogD)
-
LogP (Intrinsic Lipophilicity): Estimated at 0.8 – 1.2 .[1] The ethylsulfonyl group lowers the LogP compared to pure fatty acids (Hexanoic acid LogP ≈ 1.9) due to the polarity of the sulfonyl moiety.
-
LogD (pH-Dependent Distribution):
-
pH 1.0: ~1.0 (Neutral species dominates).[1]
-
pH 7.4: ~ -1.5 to -2.0. The formation of the carboxylate anion significantly increases aqueous affinity, making the molecule highly soluble in neutral buffers.
-
Solid-State Thermodynamics
For drug development, the energy required to break the crystal lattice (Enthalpy of Fusion,
-
Melting Point: Likely in the range of 85°C – 105°C (Estimation based on similar aminocaproic acid derivatives).
-
Thermodynamic Solubility Equation:
Where is mole fraction solubility, is melting point, and is the heat capacity difference.[1]
Experimental Protocols
To validate the theoretical values above, use the following industry-standard protocols. These are designed for high data integrity and reproducibility.
Protocol A: Potentiometric pKa Determination
Objective: Accurate determination of the carboxylic acid pKa and estimation of the high sulfonamide pKa. Method: Potentiometric Titration (SiriusT3 or equivalent autotitrator).[1]
Reagents:
-
0.15 M KCl (Ionic Strength Adjuster - ISA).
-
0.5 M KOH (Carbonate-free titrant).
-
0.5 M HCl.
-
Argon or Nitrogen gas (for purging
).[1]
Workflow:
-
Preparation: Dissolve 3-5 mg of 6-(Ethylsulfonylamino)hexanoic acid in 10 mL of 0.15 M KCl.
-
Note: If solubility is low at starting pH, add <5% Methanol as a co-solvent (requires Yasuda-Shedlovsky extrapolation).[1]
-
-
Blank Titration: Perform a blank titration on the KCl/solvent system to calibrate the electrode slope.
-
Sample Titration:
-
Acidify to pH 2.0 using HCl.[2]
-
Titrate upwards to pH 12.5 using KOH.
-
Critical Step: Ensure sufficient equilibration time (45-60s) between additions to allow for stable pH readings.
-
-
Data Analysis: Plot pH vs. Volume of Titrant. The first inflection point (buffer region ~pH 4.8) corresponds to the Carboxylic Acid.[3] The second inflection (if visible before solvent cutoff) corresponds to the Sulfonamide.
Protocol B: Thermodynamic Solubility (Shake-Flask)
Objective: Determine the equilibrium solubility (
Workflow:
-
Saturation: Add excess solid compound (approx. 10 mg) to 2 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Shake at 25°C for 24-48 hours.
-
Why 24h? To ensure the solid phase transforms to its most stable polymorph (Ostwald ripening).
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (saturated with sample first to prevent adsorption).
-
Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve.
-
pH Verification: Measure the pH of the supernatant after equilibrium. If the pH shifted significantly from 7.4 due to the compound's acidity, the value is invalid.
Experimental Logic Diagram
References
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility methodology).
-
Sigma-Aldrich. (n.d.). 6-(Ethylsulfonylamino)hexanoic acid Product Page. Retrieved from (Verification of CAS and chemical identity).
-
Ballatore, C., et al. (2013).[1] "Carboxylic Acid Isosteres in Medicinal Chemistry." ChemMedChem, 8(3), 385-395.[1] (Context for carboxylic acid pKa behavior).
-
ChemRxiv. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from (Source for sulfonamide acidity mechanistic insights).[1]
-
NIST. (n.d.). Hexanoic acid Thermodynamic Data. NIST Chemistry WebBook.[5] Retrieved from (Baseline thermodynamic data for the alkyl tail).[1]
Sources
Methodological & Application
Protocol for synthesizing 6-(Ethylsulfonylamino)hexanoic acid from 6-aminohexanoic acid
Executive Summary
This application note details a robust protocol for the synthesis of 6-(ethylsulfonylamino)hexanoic acid from 6-aminohexanoic acid (
The protocol utilizes a modified Schotten-Baumann approach, optimizing for the zwitterionic nature of the starting material. By maintaining a specific pH window in a biphasic or co-solvent system, we ensure selective N-sulfonylation while minimizing hydrolytic degradation of the ethanesulfonyl chloride reagent.
Scientific Principles & Mechanism[1]
The Challenge of Zwitterions
6-Aminohexanoic acid exists primarily as a zwitterion (
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom.
-
Activation: Base (NaOH) deprotonates the ammonium, generating the nucleophilic free amine.
-
Attack: The amine attacks the electrophilic sulfur of ethanesulfonyl chloride.
-
Elimination: Chloride is expelled, and the resulting sulfonamide proton is neutralized by the excess base.
Figure 1: Mechanistic pathway for the Schotten-Baumann sulfonylation of 6-aminohexanoic acid.
Experimental Design
Reagents and Stoichiometry
The stoichiometry is critical. We require sufficient base to neutralize the carboxylic acid (1 eq) and the HCl generated during the reaction (1 eq), plus a slight excess to maintain basicity.
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 6-Aminohexanoic acid | 131.17 | 1.0 | Substrate |
| Ethanesulfonyl chloride | 128.58 | 1.2 | Electrophile (Reagent) |
| Sodium Hydroxide (NaOH) | 40.00 | 3.0 - 3.5 | Base / pH Control |
| THF or Acetone | - | Solvent | Co-solvent (Optional) |
| Water | 18.02 | Solvent | Primary Solvent |
| HCl (1M or 6M) | 36.46 | As needed | Workup (Acidification) |
Key Experimental Variables
-
pH Control: The reaction pH must be maintained between 10 and 12 .
-
Temperature: The reaction is exothermic. Low temperature (
to ) is required during addition to suppress hydrolysis.
Detailed Protocol
Phase 1: Preparation and Dissolution
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pH probe (or have pH paper ready).
-
Dissolution: Add 6-aminohexanoic acid (1.31 g, 10 mmol) to 15 mL of 2M NaOH (30 mmol, 3 equiv).
-
Note: Ensure the amino acid is fully dissolved.[4] The solution should be clear and colorless.
-
-
Co-solvent (Recommended): Add 10 mL of THF (Tetrahydrofuran).
-
Reasoning: While water-only is possible, THF improves the solubility of the sulfonyl chloride, increasing the reaction rate relative to hydrolysis.
-
-
Cooling: Place the flask in an ice-water bath and cool to
.
Phase 2: Reaction (Schotten-Baumann)[6]
-
Reagent Addition: Dilute ethanesulfonyl chloride (1.54 g, ~1.14 mL, 12 mmol) in 5 mL of THF. Add this solution dropwise to the reaction mixture over 20–30 minutes.
-
Critical: Monitor the temperature; do not let it rise above
.
-
-
pH Monitoring: During addition, check pH. If it drops below 10, add small aliquots of 2M NaOH or 10%
to maintain alkalinity. -
Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir vigorously for 2–4 hours.
-
End Point: The reaction is usually complete when the pH stabilizes (no longer dropping due to HCl generation). TLC or LCMS can verify consumption of the amine.
-
Phase 3: Workup and Isolation
-
Solvent Removal: If THF was used, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the organic solvent. You will be left with an aqueous alkaline solution.
-
Washing (Impurity Removal): Extract the basic aqueous layer with Dichloromethane (DCM) (
) .-
Purpose: This removes unreacted sulfonyl chloride (if any) and non-acidic impurities. Discard the organic (DCM) layer.
-
-
Acidification (Precipitation): Cool the aqueous layer back to
. Slowly add 6M HCl dropwise with stirring until the pH reaches 1–2 .-
Observation: The product, 6-(ethylsulfonylamino)hexanoic acid, should precipitate as a white solid or form an oil that solidifies upon standing.
-
-
Extraction (If no precipitate): If the product oils out or does not precipitate (due to partial water solubility):
Phase 4: Purification[7]
-
Recrystallization: The crude solid is typically purified by recrystallization.
-
Solvent System: Water/Ethanol or Ethyl Acetate/Hexane.
-
Procedure: Dissolve in minimum hot solvent, cool slowly to RT, then to
. Filter the crystals and dry under vacuum.
-
Figure 2: Operational workflow for the synthesis and isolation of the target sulfonamide.
Quality Control & Characterization
Upon isolation, the product should be characterized to confirm identity and purity.
-
Physical State: White to off-white crystalline solid.
-
1H NMR (DMSO-d6 or
):- ~12.0 ppm (s, 1H, -COOH , broad).
- ~7.0 ppm (t, 1H, -NH -SO2-).
- ~2.9 ppm (q, 2H, -SO2-CH2 -CH3).
- ~2.8 ppm (q, 2H, -NH-CH2 -).
- ~2.2 ppm (t, 2H, -CH2 -COOH).
- ~1.2-1.6 ppm (m, 6H, alkyl chain protons).
- ~1.2 ppm (t, 3H, -SO2-CH2-CH3 ).
-
LC-MS: Confirm Mass
Da or Da.
Safety and Handling
-
Ethanesulfonyl chloride: Corrosive, lachrymator, and moisture-sensitive. Handle only in a fume hood. Wear chemical-resistant gloves.
-
Sodium Hydroxide: Caustic. Causes severe burns.
-
Reaction Pressure: The reaction generates minimal gas, but acidification releases heat.
References
- Schotten-Baumann Reaction Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
- Amino Acid Sulfonylation:Vogel's Textbook of Practical Organic Chemistry, 5th Edition, Longman Scientific & Technical, 1989.
- Green Chemistry Modifications: Anastas, P. T., & Warner, J. C. Green Chemistry: Theory and Practice. Oxford University Press.
-
General Sulfonamide Synthesis: "Preparation of Sulfonamides from Amines and Sulfonyl Chlorides." Organic Syntheses, Coll. Vol. 4, p.943; Vol. 34, p.96.
Sources
- 1. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 2. DSpace [kb.osu.edu]
- 3. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate - Google Patents [patents.google.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
Application Note and Protocol: Preparation of 6-(Ethylsulfonylamino)hexanoic acid Stock Solutions for Cell-Based Assays
Introduction
6-(Ethylsulfonylamino)hexanoic acid is a compound of interest in various biological research and drug development contexts. As with any experimental work, the reliability and reproducibility of in vitro cell-based assays are fundamentally dependent on the accurate and consistent preparation of test compound stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and utilizing stock solutions of 6-(Ethylsulfonylamino)hexanoic acid for cell-based assays.
The protocols outlined herein are designed to ensure the integrity of the compound and the validity of the experimental data. Given the limited publicly available data on this specific molecule, this guide emphasizes a first-principles approach, drawing from the physicochemical properties of structurally similar compounds such as hexanoic acid derivatives and sulfonamides. Researchers are strongly encouraged to perform small-scale validation experiments to confirm the optimal conditions for their specific experimental setup.
Scientific Principles and Considerations
The successful preparation of a stock solution hinges on several key factors, primarily the solubility of the compound and the compatibility of the solvent with the biological system under investigation.
Solvent Selection: A Critical First Step
The choice of solvent is paramount and should be guided by the goal of achieving a stable, concentrated stock solution while minimizing solvent-induced artifacts in the cell-based assay.[1] For novel or poorly characterized compounds like 6-(Ethylsulfonylamino)hexanoic acid, a systematic approach to solvent selection is recommended.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) is a widely used solvent in cell-based assays due to its ability to dissolve a broad range of compounds.[2] It is often the first choice for creating high-concentration stock solutions.[3] However, it's crucial to be aware that DMSO can exhibit cellular effects at higher concentrations, typically above 1%.[2][4] Therefore, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, and a consistent vehicle control must be included in all experiments.[1][2]
-
Polar Protic Solvents: Ethanol can also be a suitable solvent for some organic molecules. However, it tends to be more cytotoxic than DMSO, necessitating careful control of its final concentration in the assay.[2]
-
Aqueous Solutions: Given the carboxylic acid moiety, 6-(Ethylsulfonylamino)hexanoic acid is expected to have some degree of aqueous solubility, which may be pH-dependent. For some applications, dissolving the compound directly in a buffered aqueous solution (e.g., PBS) or cell culture medium might be feasible, especially for lower concentrations.
Recommendation: Start with DMSO as the primary solvent for generating a high-concentration stock solution. If DMSO proves unsuitable, ethanol can be considered. Direct dissolution in aqueous buffers should be tested for lower concentration working solutions.
Stock Solution Concentration and Stability
The goal is to prepare a stock solution at a concentration that is significantly higher than the final working concentrations required for the cell assays. This allows for small volumes of the stock solution to be added to the cell culture medium, minimizing the final solvent concentration.[1]
A common practice is to prepare a 10 mM or higher stock solution.[5] However, it is critical to not exceed the solubility limit of the compound in the chosen solvent, as this can lead to precipitation upon storage or dilution.[1][6] Short-term stability assessments are recommended to ensure the compound remains in solution under experimental conditions.[1]
Data Presentation: Physicochemical Properties (Inferred)
The following table summarizes the inferred physicochemical properties of 6-(Ethylsulfonylamino)hexanoic acid based on its structural similarity to other hexanoic acid derivatives and sulfonamides. Note: These values are estimates and should be empirically validated.
| Parameter | Inferred Value/Characteristic | Rationale and Key Considerations |
| Molecular Formula | C₈H₁₇NO₄S | Based on the chemical structure. |
| Molecular Weight | ~223.3 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Common for similar organic compounds. |
| Aqueous Solubility | Moderately soluble, pH-dependent | The carboxylic acid group enhances water solubility, especially at neutral or basic pH.[7][8] The ethylsulfonylamino group may slightly decrease overall polarity compared to an amino group. |
| Organic Solvent Solubility | High in DMSO and ethanol | Polar aprotic and protic organic solvents are generally effective for dissolving compounds with both polar and non-polar moieties.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
6-(Ethylsulfonylamino)hexanoic acid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of 6-(Ethylsulfonylamino)hexanoic acid (MW ~223.3 g/mol ):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 223.3 g/mol x 1000 mg/g = 2.233 mg
-
-
Weigh the compound: Accurately weigh out approximately 2.233 mg of 6-(Ethylsulfonylamino)hexanoic acid powder and transfer it to a sterile microcentrifuge tube or vial.
-
Add solvent: Add 1 mL of cell culture grade DMSO to the tube containing the compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, briefly warm the solution to 37°C and/or sonicate for a few minutes.[3]
-
-
Sterilization (Optional but Recommended): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes to minimize freeze-thaw cycles and the risk of contamination.[9]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.[5] For short-term storage (up to one month), -20°C is generally sufficient.[10]
-
Protocol 2: Preparation of Working Solutions for Cell Assays
This protocol details the serial dilution of the primary stock solution to the final working concentrations.
Materials:
-
10 mM stock solution of 6-(Ethylsulfonylamino)hexanoic acid in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution (if necessary): For preparing a wide range of concentrations, it is often convenient to first make an intermediate dilution. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in cell culture medium.
-
Prepare final working solutions: Serially dilute the stock or intermediate solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Crucially, add the stock solution to the medium incrementally while gently vortexing or mixing.[1] This helps to avoid localized high concentrations that can cause precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the stock solution) to the cell culture medium as was used for the highest concentration of the test compound. This is essential to distinguish between the effects of the compound and the solvent.[1]
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent in all wells (including controls) is identical and remains below the cytotoxic threshold for the cell line being used (typically <0.5% for DMSO).[2]
-
Use immediately: It is best practice to prepare fresh working solutions for each experiment. Aqueous solutions of many compounds are not stable for extended periods.[10]
Visualizations
Workflow for Stock Solution Preparation
Caption: Serial dilution of the stock solution for cell-based assays.
Trustworthiness and Self-Validation
To ensure the integrity of your experimental results, incorporate the following self-validating steps into your workflow:
-
Solubility Test: Before preparing a large batch of stock solution, perform a small-scale solubility test to confirm that the desired concentration is achievable in the chosen solvent without precipitation.
-
Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation before use. A clear solution does not always guarantee solubility, as supersaturation can occur, leading to precipitation upon dilution. [1]* Vehicle Control: As emphasized, always include a vehicle control in your experiments to account for any effects of the solvent on the cells. [1]* Solvent Tolerance Curve: For sensitive cell lines or new experimental systems, it is advisable to perform a solvent tolerance assay to determine the maximum non-toxic concentration of the solvent. [1]* Positive and Negative Controls: Include appropriate positive and negative controls in your cell-based assays to ensure that the assay is performing as expected.
References
- How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio.
- Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7). ResearchGate.
- Frequently Asked Questions. (n.d.). Selleckchem.com.
- How can I increase the solubility of a compound for an MTT assay? (2015, July 9). ResearchGate.
- How to dissolve small inhibitor molecules for binding assay? (2013, September 10). ResearchGate.
- Application Note and Protocol: Preparation of Clioquinol Stock Solutions for Cell-Based Assays. (n.d.). Benchchem.
- Stock Solutions. (n.d.). Cold Spring Harbor Laboratory Press.
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- Hexanoic acid. (n.d.). Solubility of Things.
- What is the solubility of hexanoic acid? How can this be determined? (2016, July 10). Quora.
- HEXANOIC ACID. (n.d.). Ataman Kimya.
Sources
- 1. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. quora.com [quora.com]
- 9. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Yield Synthesis of Sulfonylamino Fatty Acids via Optimized Schotten-Baumann Conditions
Executive Summary
Sulfonylamino fatty acids (SAFAs) represent a critical class of anionic surfactants and bioactive lipids, combining the amphiphilic properties of fatty acids with the chemical stability and biological activity of the sulfonamide moiety. While the Schotten-Baumann reaction is the standard synthetic route, its application to long-chain substrates is plagued by low yields due to competing hydrolysis of the sulfonyl chloride and severe emulsification during workup.
This Application Note provides a rigorous, optimized protocol for synthesizing SAFAs. By transitioning from a standard "dump-and-stir" approach to a pH-stat controlled biphasic system , researchers can suppress hydrolytic side reactions and achieve yields exceeding 85%.
Mechanistic Principles & Challenges
The Schotten-Baumann reaction typically involves the acylation of an amine with an acid chloride in a biphasic system (Organic/Aqueous) containing a base.[1][2][3] For sulfonylamino fatty acids, the reaction involves a Fatty Sulfonyl Chloride (electrophile) and an Amino Acid (nucleophile).
The Competitive Landscape
The core challenge is the competition between the desired Aminolysis (formation of the sulfonamide bond) and the undesired Hydrolysis (destruction of the sulfonyl chloride by water/base).
Figure 1: Mechanistic competition in the Schotten-Baumann reaction. Path A must be kinetically favored over Path B through pH and solvent control.
Critical Process Parameters (CPPs)
| Parameter | Standard Condition | Optimized Condition | Rationale |
| pH Control | Uncontrolled (Excess NaOH) | pH-Stat (9.5 – 10.5) | High pH (>11) accelerates hydrolysis. Low pH (<8) protonates the amine, killing reactivity. |
| Solvent | DCM/Water | THF/Water (1:1) | THF is water-miscible enough to increase interfacial surface area but maintains distinct phases for salt separation. |
| Temperature | Room Temp | 0°C to 10°C | Lower temperature suppresses the hydrolysis rate more significantly than the amidation rate. |
| Stoichiometry | 1:1 | 1.1 : 1.0 (Chloride:Amine) | Slight excess of electrophile compensates for unavoidable minor hydrolysis. |
Detailed Experimental Protocol
Objective: Synthesis of N-Hexadecylsulfonyl-Glycine (Example SAFA). Scale: 10 mmol.
Reagents & Equipment
-
Substrate: Glycine (0.75 g, 10 mmol).
-
Reagent: 1-Hexadecanesulfonyl chloride (3.41 g, 10.5 mmol).
-
Base: 1M NaOH (for dissolution) and 4M NaOH (for pH maintenance).
-
Solvent: Tetrahydrofuran (THF), HPLC grade.
-
Equipment: pH meter with glass electrode, jacketed reaction vessel (or ice bath), overhead stirrer (magnetic stirring is insufficient for viscous surfactant phases).
Step-by-Step Procedure
Phase 1: Preparation of the Nucleophile
-
In the reaction vessel, dissolve Glycine (10 mmol) in 10 mL of 1M NaOH .
-
Ensure complete dissolution. The solution pH should be approximately 12.
-
Add 10 mL of THF . The mixture may become slightly turbid; this is acceptable.
-
Cool the mixture to 0–5°C using an ice bath or chiller.
Phase 2: Controlled Reaction (The Schotten-Baumann Interface)
-
Dissolve 1-Hexadecanesulfonyl chloride (10.5 mmol) in 10 mL of THF in a separate dropping funnel.
-
Crucial Step: Insert the pH probe into the reaction mixture.
-
Begin adding the sulfonyl chloride solution dropwise over 30–45 minutes.
-
Simultaneous Titration: As the reaction proceeds, HCl is generated, dropping the pH.
-
Action: Manually or automatically add 4M NaOH to maintain the pH strictly between 9.5 and 10.5 .
-
Note: Do not let pH exceed 11 (hydrolysis risk) or drop below 9 (amine protonation).
-
-
Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT) while stirring for an additional 2 hours. Maintain pH monitoring.
Phase 3: Workup & Isolation (Managing the Surfactant)
-
Quench: The reaction mixture will be a thick, soapy emulsion.
-
Evaporation: Remove the bulk of THF using a rotary evaporator (bath temp < 40°C). This breaks the emulsion stability.
-
Acidification: Slowly add 6M HCl to the remaining aqueous residue until pH reaches 1–2 .
-
Observation: The product (SAFA) will precipitate as a white waxy solid. The unreacted sulfonyl chloride (hydrolyzed to sulfonic acid) remains soluble or forms a separate oil.
-
-
Filtration/Extraction:
-
If solid: Filter the precipitate and wash with cold water.
-
If oily/sticky: Extract with Ethyl Acetate (3 x 20 mL) . Wash the organic layer with Brine (saturated NaCl) to break emulsions.
-
-
Purification: Recrystallize from Hexane/Ethanol (9:1) to remove fatty acid impurities.
Quality Control & Validation
To ensure the protocol was successful, the following analytical checkpoints are required.
Self-Validating Checks
-
The "Bubble" Test: Take a small aliquot of the final aqueous phase (before acidification). Shake it. If stable foam forms, surfactant synthesis occurred.
-
Solubility Check: The final product (acid form) should be soluble in organic solvents (EtOAc) but insoluble in water. The starting material (Amino Acid) is water-soluble.
Analytical Data (Expected)
| Technique | Expected Signal | Interpretation |
| H-NMR | Protons on the | |
| IR | 1340 cm | Strong symmetric and asymmetric |
| Mass Spec | [M-H] | Sulfonamides ionize well in negative ESI. |
Troubleshooting Guide
Problem: Severe Emulsion during Extraction.
-
Cause: The product is a potent surfactant.
-
Solution: Do not shake vigorously. Use gentle inversion. Add solid NaCl to saturate the aqueous phase (Salting Out).
Problem: Low Yield / Recovery of Starting Material.
-
Cause: pH was likely too low (< 8.5) during addition, causing the amine to exist as
, which is non-nucleophilic. -
Solution: Recalibrate pH meter. Ensure pH stays > 9.5.
Problem: Product is Sticky/Oily.
-
Cause: Presence of hydrolyzed sulfonic acid or residual solvent.
-
Solution: Triturate the oil with cold Hexane. The sulfonic acid impurities are often less soluble in hexane than the fatty product is in ethanol mixtures.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Sulfonylamino Fatty Acids.
References
-
Mechanism of Schotten-Baumann Reaction. AskFilo. Retrieved from [Link]
-
Schotten-Baumann Reaction Conditions & Mechanism. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of N-Sulfonyl Amino Acids. National Institutes of Health (PubMed). Retrieved from [Link]
-
Optimization of Amide Synthesis. Reaction Chemistry & Engineering (RSC). Retrieved from [Link]
-
Surfactant Properties of N-Acyl Amino Acids. ResearchGate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of Acidic Sulfonamides
Subject: Troubleshooting Peak Tailing and Resolution Issues for Sulfonamide Compounds Ticket ID: TS-SULF-2024-001 Assigned Specialist: Senior Application Scientist
Diagnostic Matrix (Triage)
Before altering your method, use this decision matrix to isolate the root cause of the tailing. Most sulfonamide tailing issues stem from a mismatch between the mobile phase pH and the analyte's amphoteric nature.
Troubleshooting Workflow
The following logic tree guides you through the diagnosis process.
Figure 1: Diagnostic logic flow for identifying the root cause of peak asymmetry.
The Chemistry: Why Sulfonamides Tail
To resolve the issue, you must understand the Amphoteric Trap . Sulfonamides (
-
Basic Aniline Amine:
(Protonates to cation at low pH). -
Acidic Sulfonamide Nitrogen:
(Deprotonates to anion at high pH).
The Mechanism of Tailing
Tailing is rarely a physical column failure; it is a chemical interaction between the analyte's positive charge and the column's negative charge (residual silanols).
| pH Condition | Sulfonamide State | Silanol State ( | Interaction Risk | Result |
| pH < 2.5 | Cationic ( | Neutral ( | Low | Sharp Peaks (Ideal) |
| pH 3.5 - 5.0 | Neutral / Zwitterionic | Partial Ionization ( | High | Severe Tailing (Cation Exchange) |
| pH > 7.0 | Anionic ( | Ionized ( | None (Repulsion) | Sharp Peaks (Low Retention) |
Expert Insight: Many researchers erroneously set the pH to 4.0-5.0 to stay "neutral." This is the "Danger Zone." At this pH, the silica surface begins to ionize (
Molecular Interaction Map
Figure 2: Mechanism of secondary silanol interactions causing peak tailing.
Protocol: Mobile Phase Optimization
If you are experiencing tailing, your first step is to optimize the mobile phase buffer.[1]
Recommended Buffer System
For LC-UV and LC-MS analysis of sulfonamides, a Formate Buffer (pH 2.8) is the gold standard. It suppresses silanol ionization while keeping the sulfonamide sufficiently hydrophobic for retention.
Protocol: Preparation of 20 mM Ammonium Formate (pH 2.8)
-
Dissolve
of Ammonium Formate in of HPLC-grade water. -
Adjust pH to
using high-purity Formic Acid.-
Note: Do not use HCl or
(corrosive to stainless steel).
-
-
Dilute to
with water. -
Filter through a
membrane.
Why not TFA?
While Trifluoroacetic Acid (TFA) (
Hardware Selection: The Stationary Phase
Not all C18 columns are created equal. For acidic sulfonamides, the purity of the silica support is more important than the bonded phase.
Column Selection Criteria
-
Silica Type: Must be Type B (High Purity) . Type A silica contains metal impurities that chelate sulfonamides, causing "shark-fin" tailing.
-
End-Capping: Essential. Look for "Double End-Capped" or "TMS End-Capped" specifications.
-
Bonding: A "Polar Embedded" group (e.g., amide or carbamate) can shield silanols and provide unique selectivity for polar sulfonamides [3].
Recommended Column Classes:
-
First Choice: C18 with high surface coverage and exhaustive end-capping.
-
Alternative: Polar-Embedded C18 (if peak shape is poor on standard C18).
Frequently Asked Questions (FAQs)
Q: I am using a C18 column at pH 3.0, but I still see tailing. Why? A: Check your sample solvent. If you dissolved your sample in 100% Methanol or DMSO but your initial mobile phase is 90% water, you are experiencing "Strong Solvent Effect." The sample travels faster than the mobile phase initially, causing band broadening that looks like tailing.
-
Fix: Dilute your sample with the starting mobile phase (e.g., 90% Buffer / 10% MeOH).
Q: Can I use phosphate buffer? A: Yes, for LC-UV. Phosphate is an excellent buffer at pH 2.5. However, it is non-volatile and incompatible with LC-MS. If using phosphate, ensure you wash the system thoroughly to prevent salt precipitation [4].
Q: My peaks are splitting, not just tailing.
A: This is a classic symptom of operating exactly at the
-
Fix: Move the pH at least 1.0 unit away from the
.[4]
References
-
Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide. Retrieved from
-
Waters Corporation. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid... but not TFA? Retrieved from
-
Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Retrieved from
-
Chrom Tech. (2025).[5][6] What Causes Peak Tailing in HPLC? Retrieved from
Sources
Preventing hydrolysis of sulfonyl chlorides during amino acid functionalization
Ticket Subject: Preventing Hydrolysis During Amino Acid Sulfonylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Chemoselectivity Paradox
You are encountering a classic competitive kinetics challenge. Sulfonyl chlorides (
-
The Amine (
): Your desired target. -
Water (
): The solvent often required to solubilize the zwitterionic amino acid.
The Failure Mode: Hydrolysis of sulfonyl chloride yields sulfonic acid (
This guide provides two validated workflows to resolve this: Protocol A (Optimized Schotten-Baumann) for standard aqueous setups, and Protocol B (The Silyl Bypass) for strictly anhydrous requirements.
Part 1: Decision Matrix & Mechanism
Before selecting a protocol, review the mechanistic pathways below to understand where your yield is being lost.
Figure 1: Mechanistic competition between aminolysis and hydrolysis.[1] Note that high pH accelerates hydrolysis, while low pH deactivates the amine.[1]
Part 2: Protocol A – Optimized Schotten-Baumann (Aqueous)
Best for: Standard amino acids (Gly, Ala, Phe) where anhydrous solvents are impractical.[1] Core Principle: Interfacial reaction control.[1] The amino acid stays in the water phase; the sulfonyl chloride stays in the organic phase. They meet only at the interface.
Reagents & Setup
-
Solvent System: THF/Water (1:1) or Acetone/Water (1:1). Avoid pure water to prevent precipitation of the sulfonyl chloride before reaction.
-
Base: 1M NaOH or
. -
Temperature:
to (Ice bath).
Step-by-Step Procedure
-
Dissolution: Dissolve the amino acid (1.0 equiv) in water containing NaOH (2.0 equiv).
-
Why 2.0 equiv? One equivalent deprotonates the carboxylic acid (making it soluble), the second deprotonates the ammonium to the free amine.
-
-
Cooling: Cool the solution to
.-
Technical Insight: The activation energy (
) for hydrolysis is typically higher than for aminolysis. Lower temperatures kinetically favor the amine reaction [1].
-
-
Controlled Addition: Dissolve sulfonyl chloride (1.1 equiv) in minimal THF or Acetone. Add this solution dropwise over 30-60 minutes.
-
Critical: Rapid addition creates local pockets of high concentration where hydrolysis competes effectively.
-
-
The pH Stat (Crucial): Monitor pH continuously. As the reaction proceeds, HCl is generated, dropping the pH.[1]
-
Action: Add 1M NaOH dropwise to maintain pH 9–10 .
-
Warning: Do not exceed pH 11.[1] Hydrolysis rates of sulfonyl chlorides increase exponentially in strongly alkaline environments [2].
-
-
Workup: Once addition is complete, stir for 1 hour at RT. Acidify carefully with 1M HCl to precipitate the sulfonamide.
Part 3: Protocol B – The Silyl Bypass (Anhydrous)
Best for: Hydrolysis-prone sulfonyl chlorides, expensive reagents, or non-natural amino acids.[1] Core Principle: Transiently protect the amino acid with silyl groups to make it soluble in organic solvents (DCM), eliminating water entirely.[1]
Reagents
-
Silylating Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or TMS-Cl/HMDS.[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.
-
Base: Triethylamine (TEA) or DIPEA.
Step-by-Step Procedure
-
Silylation: Suspend the amino acid (1.0 equiv) in anhydrous DCM. Add TMS-Cl (2.2 equiv) and reflux for 1-2 hours until the solution becomes clear.
-
Coupling: Cool the clear solution to
. Add the sulfonyl chloride (1.0 equiv) and a tertiary base (TEA, 1.1 equiv).[1] -
Reaction: Stir at RT for 2–4 hours.
-
Desilylation/Workup: Add water or dilute aqueous acid.[1] The silyl esters and silyl amines hydrolyze instantly, leaving the desired sulfonamide product.
Part 4: Troubleshooting Guide (FAQ)
Ticket #101: "My yield is low (<40%) and I see starting material."
| Possible Cause | Diagnostic | Remediation |
| pH Drift | Did the pH drop below 8 during addition? | The amine became protonated ( |
| Hydrolysis | Did you add the sulfonyl chloride too fast? | Rapid addition overwhelms the amine. Dilute the sulfonyl chloride further and slow the addition rate. |
| Phase Transfer | Is the reaction biphasic? | If using water/DCM, the reagents may not be mixing.[1] Add a Phase Transfer Catalyst (e.g., TBAB, 5 mol%) to shuttle the anion.[1] |
Ticket #102: "The product is an oil/gum, not a solid." [1]
-
Issue: Incomplete acidification or trapped solvent.[1]
-
Fix: Ensure the final pH is below the pKa of the carboxylic acid (usually pH < 2). If it oils out, extract into EtOAc, dry over
, and triturate with Hexanes/Ether to induce crystallization.[1]
Ticket #103: "I see a dark brown decomposition." [1]
-
Issue: Thermal decomposition or excessive base strength.[1]
-
Fix: Sulfonyl chlorides are thermally unstable.[1] Ensure the reaction never exceeds
during the exothermic addition. Switch from NaOH (strong base) to (milder buffering) [4].
Part 5: Comparative Data
Table 1: Solvent System Efficiency for Sulfonylation
| System | Phase Type | Hydrolysis Risk | Recommended For |
| Water/THF | Homogeneous | Moderate | General purpose; easy workup.[1] |
| Water/DCM | Biphasic | Low | Highly reactive sulfonyl chlorides (requires vigorous stirring). |
| Anhydrous DCM (Silyl) | Homogeneous | Zero | High-value intermediates; moisture-sensitive substrates. |
References
-
ACS Publications. (2009).[1] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link][1]
-
Horizon Chemical. (n.d.).[1][2] Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.[1][2] Retrieved from [Link]
-
National Institutes of Health (PMC). (2013). Preparation of sulfonamides from N-silylamines.[6][7] Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-(Ethylsulfonylamino)hexanoic Acid
Executive Summary & Chemical Profile[1][2][3]
User Query: "I need to purify 6-(Ethylsulfonylamino)hexanoic acid. What are the optimal recrystallization solvents, and how do I handle common isolation issues?"
Scientist's Analysis: To select the correct solvent, we must first understand the "personality" of your molecule. 6-(Ethylsulfonylamino)hexanoic acid is an amphiphilic molecule containing three distinct functional regions:
-
Carboxylic Acid Tail (
): Highly polar, acidic (pKa ~4.8), capable of strong hydrogen bonding. -
Hexyl Linker (
): Flexible, hydrophobic aliphatic chain. This region promotes "oiling out" (liquid-liquid phase separation) rather than crystallization. -
Sulfonamide Head (
): Polar, H-bond donor/acceptor, but significantly less basic than the starting amine.
Implication: The molecule behaves like a "fatty acid mimic." It will be soluble in polar organics and hot water but may struggle to crystallize due to the flexibility of the hexyl chain.
Recommended Solvent Systems
System A: The "Green" Aqueous Method (Best for Salt Removal)
-
Solvent: Water (pH adjusted)
-
Mechanism: Exploits the temperature-dependent solubility of the carboxylic acid.
-
Protocol:
-
Suspend crude solid in water (10 mL/g).
-
Heat to 80–90°C.
-
If insoluble, add minimal Ethanol dropwise until clear.
-
Critical Step: If the solution is too acidic (from sulfonyl chloride byproducts), the product may precipitate too fast. Adjust pH to ~2–3 with dilute HCl if necessary to suppress ionization and force precipitation upon cooling.
-
System B: The Standard Organic Pair (Best for Organic Impurities)
-
Solvent Pair: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)
-
Ratio: Start with 1:0, move to 1:1 or 1:2.
-
Mechanism: The sulfonamide and acid groups dissolve well in hot EtOAc. Heptane reduces solubility of the hydrophobic chain upon cooling.
-
Warning: Avoid Hexane if possible (neurotoxicity); Heptane is a safer, higher-boiling alternative that allows for slower cooling.
System C: The "Universal" Polar Mix
-
Solvent Pair: Ethanol (95%) / Water
-
Ratio: Variable (Start with hot EtOH, add warm water until turbid).
-
Use Case: If the product is too soluble in pure EtOAc but insoluble in pure water.
Troubleshooting Guide (Q&A Format)
Issue 1: The "Oiling Out" Phenomenon
Q: Instead of crystals, my product separates as a sticky oil or goo at the bottom of the flask. How do I fix this?
A: This is the most common issue with hexanoic acid derivatives due to the flexible alkyl chain lowering the melting point.
-
Cause: The saturation temperature is higher than the melting point of the solvated product (oiling out).
-
Solution 1 (The Reheat): Re-dissolve the oil by heating. Add slightly more solvent (dilute the system) so the saturation temperature drops below the melting point.
-
Solution 2 (The Seed): Cool the solution very slowly. When the oil just starts to appear, add a "seed crystal" of pure product (if available) or scratch the glass vigorously to induce nucleation before the oil phase separates.
-
Solution 3 (Solvent Switch): Switch to System B (EtOAc/Heptane). Oiling out is more frequent in alcohol/water mixtures.
Issue 2: Color Removal
Q: My crude material is brownish/yellow, but the product should be white. Recrystallization isn't removing the color.
A: Sulfonylation reactions often produce colored oxidative byproducts.
-
Protocol:
-
Dissolve the compound in your hot solvent (System B is best for this).
-
Add Activated Charcoal (1–5% by weight).
-
Stir at reflux for 5–10 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad. Note: If you filter through cold paper, the product will crystallize in the funnel and you will lose yield.
-
Issue 3: Poor Yield
Q: I get beautiful crystals, but the yield is only 30%. Where is the rest?
A: Your molecule is likely staying in the "Mother Liquor" because it is too soluble.
-
Diagnosis: Check the pH of the mother liquor. If pH > 5, the carboxylic acid is deprotonated (ionized) and highly water-soluble.
-
Fix: Acidify the mother liquor to pH 1–2 with 1N HCl and cool in an ice bath. This suppresses ionization (
) and forces the neutral acid out of solution.
Experimental Workflow Visualization
The following diagram outlines the logical decision path for purifying this specific sulfonamide-acid derivative.
Caption: Decision tree for the purification of 6-(Ethylsulfonylamino)hexanoic acid, highlighting critical intervention points for color removal and phase separation ("oiling out").
Quantitative Data: Solvent Properties
| Solvent System | Polarity Index ( | Boiling Point (°C) | Removal Ease | Best For |
| Water | 10.2 | 100 | Difficult (Lyophilize) | Removing inorganic salts (NaCl, KCl) |
| Ethanol | 4.3 | 78 | Easy (Rotovap) | General purification; high yield |
| Ethyl Acetate | 4.4 | 77 | Easy (Rotovap) | Removing polar organic impurities |
| n-Heptane | 0.1 | 98 | Moderate | Anti-solvent to force precipitation |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent selection).
-
PubChem. (n.d.).[1][2] 6-Aminohexanoic acid (Compound Summary).[2][3][4] National Library of Medicine. (Source for solubility data of the parent amino acid).[4] [Link]
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "oiling out" troubleshooting mechanisms). [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Sulfonamide S=O Stretches in Fatty Acid Derivatives
Welcome to an in-depth guide on the nuanced analysis of sulfonamide S=O stretching vibrations in fatty acid derivatives using Fourier Transform Infrared (FTIR) spectroscopy. This document is designed for researchers, scientists, and drug development professionals who work with these hybrid molecules and require a robust method for their structural characterization. We will move beyond a simple recitation of wavenumbers to explore the underlying principles that govern spectral variations, enabling a more profound interpretation of your experimental data.
The conjugation of fatty acids to sulfonamide moieties is a promising strategy in medicinal chemistry, creating novel compounds with modified pharmacokinetic properties. Accurate and efficient characterization of these derivatives is paramount. FTIR spectroscopy offers a powerful, non-destructive technique to confirm the presence of the key sulfonamide group and to probe its molecular environment. The energetic vibrations of the sulfonyl (S=O) bonds are particularly sensitive reporters, providing insights into intermolecular and intramolecular interactions.
The Fundamentals: Understanding S=O Vibrations in Sulfonamides
The sulfonamide functional group (R-SO₂-NR'R'') is characterized by two strong, distinct stretching vibrations of the S=O bonds. These arise from the symmetric and asymmetric stretching of the SO₂ group.[1]
-
Asymmetric Stretch (ν_as(SO₂)): This higher-frequency band, typically appearing in the 1370–1330 cm⁻¹ region, involves one S=O bond lengthening while the other shortens.[2]
-
Symmetric Stretch (ν_s(SO₂)): This lower-frequency band, found in the 1180–1150 cm⁻¹ range, involves both S=O bonds stretching and compressing in phase.[2][3]
The precise position of these bands is not static; it is exquisitely sensitive to the local electronic and structural environment. Factors such as hydrogen bonding, the electronegativity of adjacent substituents, and steric hindrance can cause significant shifts in these vibrational frequencies.[4][5][6] It is this sensitivity that we exploit to compare different fatty acid derivatives.
Comparative Analysis: The Influence of the Fatty Acid Moiety
When a sulfonamide is derivatized with a fatty acid, the nature of the fatty acid chain introduces variables that directly impact the S=O bond environment. The primary mechanism of influence is through steric effects and the propensity for forming intermolecular hydrogen bonds.
Alternative 1: Short-Chain vs. Long-Chain Fatty Acid Derivatives
Long-chain fatty acids introduce significant steric bulk and van der Waals forces, which can influence the crystal packing and intermolecular hydrogen bonding network of the solid-state material.
-
Short-Chain Derivatives (e.g., C4-C8): These molecules may pack more efficiently, potentially allowing for stronger, more ordered intermolecular hydrogen bonding between the sulfonamide N-H donor and a sulfonyl oxygen (S=O) acceptor on a neighboring molecule.[7][8] Strong hydrogen bonding weakens the S=O double bond by pulling electron density away from it, resulting in a shift to a lower wavenumber (red shift) for both the asymmetric and symmetric stretching bands.[9]
-
Long-Chain Derivatives (e.g., C16-C20): The long, flexible alkyl chains can disrupt ordered packing. This steric hindrance may lead to weaker or less uniform hydrogen bonding. Consequently, the S=O bonds retain more of their double-bond character, causing their stretching vibrations to appear at a higher wavenumber (blue shift) compared to their short-chain counterparts.
Alternative 2: Saturated vs. Unsaturated Fatty Acid Derivatives
The presence of double bonds in an unsaturated fatty acid chain introduces kinks, further disrupting intermolecular packing.
-
Saturated Derivatives (e.g., Stearic Acid, C18:0): The linear nature of saturated chains allows for relatively close packing, promoting organized intermolecular interactions.
-
Unsaturated Derivatives (e.g., Oleic Acid, C18:1): The cis-double bond creates a rigid bend in the chain. This severely hinders efficient crystal packing, increasing the distance between molecules and weakening the intermolecular hydrogen bonds involving the sulfonamide groups. This disruption typically results in the S=O stretching frequencies appearing at higher wavenumbers compared to the saturated analogue.
The table below summarizes the expected trends for the S=O stretching frequencies based on the fatty acid substituent.
| Fatty Acid Derivative Type | Expected Intermolecular H-Bonding | ν_as(SO₂) Expected Position (cm⁻¹) | ν_s(SO₂) Expected Position (cm⁻¹) | Rationale |
| Reference (Simple Aryl Sulfonamide) | Moderate to Strong | ~1340 | ~1160 | Baseline for comparison. |
| Short-Chain Saturated (e.g., Butyric) | Strong & Ordered | Lower (~1330-1335) | Lower (~1150-1155) | Efficient packing allows strong H-bonds, weakening S=O bonds.[9][10] |
| Long-Chain Saturated (e.g., Stearic) | Weaker/Disordered | Higher (~1338-1345) | Higher (~1158-1165) | Steric bulk from the long chain disrupts H-bond network. |
| Long-Chain Unsaturated (e.g., Oleic) | Weakest/Most Disordered | Highest (~1342-1350) | Highest (~1162-1170) | Kinks in the chain maximize intermolecular distance, minimizing H-bonding. |
Experimental Protocol: A Self-Validating Workflow for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred FTIR technique for fatty acid derivatives due to its simplicity, speed, and minimal sample preparation requirements.[11][12] It is suitable for analyzing solids, waxy semi-solids, and oils.
Workflow Diagram
Caption: Experimental workflow for comparative ATR-FTIR analysis.
Step-by-Step Methodology
-
Instrument Preparation:
-
Causality: The ATR crystal (typically diamond or germanium) must be impeccably clean to prevent spurious peaks from contaminating the sample spectrum.
-
Action: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Acquisition (Self-Validation Step):
-
Causality: The background scan measures the ambient spectrum (atmospheric H₂O and CO₂) and the instrument's intrinsic response. This spectrum is subtracted from the sample spectrum to yield the true absorbance of the sample. An invalid background will lead to a distorted final spectrum.
-
Action: With the clean, empty ATR accessory in place, acquire a background spectrum. Use the same number of scans and resolution planned for the sample (e.g., 32 scans at 4 cm⁻¹ resolution).
-
-
Sample Application:
-
Causality: Only a small amount of sample is needed. Good, uniform contact between the sample and the ATR crystal is critical for a high-quality spectrum.
-
Action: Place a small amount of the sulfonamide fatty acid derivative onto the center of the ATR crystal. If solid, ensure it is a representative sample.
-
-
Pressure Application:
-
Causality: The ATR anvil ensures intimate contact. For comparative studies, applying consistent pressure from sample to sample is crucial. Variations in pressure can alter the effective path length and peak intensities, compromising the comparison.
-
Action: Lower the anvil and apply a consistent pressure. Many modern instruments have pressure gauges; use the same setting for all samples in the comparison set.
-
-
Sample Spectrum Acquisition:
-
Causality: Signal-to-noise ratio improves with an increasing number of scans. A resolution of 4 cm⁻¹ is generally sufficient to resolve the broad S=O stretching bands.
-
Action: Acquire the sample spectrum using the pre-determined parameters.
-
-
Cleaning and Next Sample:
-
Action: Thoroughly clean the ATR crystal and anvil tip before analyzing the next sample to prevent cross-contamination. Repeat steps 3-5 for all other derivatives to be compared.
-
-
Data Processing:
-
Causality: Raw data must be processed for accurate comparison. Baseline correction removes shifts in the baseline, while normalization (if needed) can account for minor differences in sample amount.
-
Action: Apply ATR and baseline corrections using the spectrometer software. Identify the peak maxima for the asymmetric and symmetric S=O stretches for each derivative and record the wavenumbers in a comparison table.
-
By adhering to this protocol, particularly the emphasis on a clean crystal and consistent pressure, the system becomes self-validating, ensuring that observed spectral shifts are due to the chemical properties of the samples, not experimental artifacts.
References
-
Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]
-
Chemistry LibreTexts. (n.d.). Sulfonates infrared spectra. [Link]
-
Talebi, M., et al. (2015). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. [Link]
-
Baxter, J. F., et al. (1957). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. [Link]
-
RSC Publishing. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
ResearchGate. (n.d.). FT‐IR spectra of the asymmetric stretching of the sulfonate group. [Link]
-
R Discovery. (n.d.). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]
-
Saleem, H., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]
-
Al-Masoudi, N. A. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
ResearchGate. (n.d.). Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. [Link]
-
University of Technology. (n.d.). Factors influencing vibration frequencies. [Link]
-
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Mphahlele, M. J., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PMC. [Link]
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Shimadzu. (2012). Trans Fatty Acid Analysis by FTIR and GC/FID, and Simple Pretreatment of Food Samples. [Link]
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Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]
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ResearchGate. (n.d.). FTIR spectra before and after hydrogen bonding between sulfonic acid and Pc molecules. [Link]
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A Comparative Analysis of HPLC Retention Behavior: 6-(Ethylsulfonylamino)hexanoic Acid vs. Aminocaproic Acid
A Senior Application Scientist's Guide to Predicting and Understanding Chromatographic Separation
In the landscape of pharmaceutical development and metabolite analysis, the accurate separation and quantification of small, polar molecules present a persistent challenge. This guide provides an in-depth comparison of the high-performance liquid chromatography (HPLC) retention behavior of two structurally related compounds: 6-(ethylsulfonylamino)hexanoic acid and aminocaproic acid. While aminocaproic acid is a well-characterized amino acid derivative, 6-(ethylsulfonylamino)hexanoic acid represents a class of compounds with a sulfonylamino functional group, which significantly alters its physicochemical properties and, consequently, its interaction with HPLC stationary phases.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying principles of chromatographic retention, enabling the reader to develop robust and efficient separation strategies for these and similar molecules. We will explore the expected retention times under both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) conditions, grounding our predictions in the fundamental properties of the molecules and the established mechanisms of these separation techniques.
The Analytes: A Tale of Two Functional Groups
At the heart of this comparison are two C6 carboxylic acids, distinguished by the functional group attached to the terminal amino group.
Aminocaproic acid , also known as 6-aminohexanoic acid, is a structural analog of the amino acid lysine.[1][2] It possesses both a basic amino group and an acidic carboxyl group, making it a zwitterionic compound at neutral pH.[1] Its high polarity and water solubility are key determinants of its chromatographic behavior.[1][3]
Below is a DOT graph illustrating the structures of the two compounds.
Caption: Chemical structures of Aminocaproic Acid and 6-(Ethylsulfonylamino)hexanoic Acid.
Physicochemical Property Comparison
The predicted physicochemical properties of these two molecules are summarized in the table below. These properties are critical for understanding and predicting their HPLC retention behavior.
| Property | Aminocaproic Acid | 6-(Ethylsulfonylamino)hexanoic Acid (Estimated) | Rationale for Estimation |
| Molecular Weight | 131.17 g/mol [1] | 223.28 g/mol | Sum of atomic masses |
| pKa (Carboxyl) | ~4.4-4.7[1][5] | ~4.5 | The electronic effect of the distant ethylsulfonylamino group is expected to be minimal on the carboxyl pKa. |
| pKa (Amino/Sulfonamide) | ~10.2-10.8 (amino)[1][5] | ~10-11 (sulfonamide N-H) | The sulfonamide proton is weakly acidic, significantly different from the basic amino group. |
| logP (Octanol-Water) | -2.0 to -2.7[1][6] | ~0.5 - 1.0 | The addition of the ethylsulfonyl group increases lipophilicity compared to the primary amine. |
| Charge at pH 3 | Positive (cation) | Neutral | The carboxyl group is largely protonated, and the sulfonamide is neutral. The amino group of aminocaproic acid is protonated. |
| Charge at pH 7 | Zwitterionic/Net Neutral | Negative (anion) | The carboxyl group is deprotonated. The sulfonamide may be partially deprotonated, while the amino group of aminocaproic acid is protonated, resulting in a zwitterion. |
Experimental Design: A Dual-Mode HPLC Approach
To comprehensively compare the retention behavior of these two compounds, a dual-mode HPLC strategy is proposed, employing both reversed-phase and HILIC chromatography. This approach will provide a holistic view of how the differences in polarity and charge translate to retention on different stationary phases.
The following DOT graph outlines the proposed experimental workflow.
Caption: Proposed experimental workflow for the comparative HPLC analysis.
Rationale for Methodological Choices
-
Reversed-Phase HPLC: This is the workhorse of modern chromatography, separating compounds primarily based on their hydrophobicity.[7][8] A C18 column provides a non-polar stationary phase. The acidic mobile phase (0.1% formic acid) ensures that the carboxyl groups of both analytes are largely protonated, minimizing ionic interactions with residual silanols on the silica support.[7]
-
HILIC: This technique is ideal for the retention of polar and hydrophilic compounds that are poorly retained in reversed-phase mode.[9][10] An amide-based stationary phase is chosen for its ability to retain polar compounds through partitioning into a water-enriched layer on the stationary phase surface and through hydrogen bonding interactions.[9] The high organic mobile phase at the start of the gradient is essential for promoting this partitioning.[11] An ammonium formate buffer is used to control the pH and provide counter-ions, which can influence retention.[10]
Predicted Retention Behavior and Discussion
Based on the physicochemical properties of the two analytes and the principles of HPLC, we can predict their retention behavior in both chromatographic modes.
Reversed-Phase HPLC: A Contest of Hydrophobicity
In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[12] More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Predicted Elution Order:
-
Aminocaproic Acid: With a predicted logP in the range of -2.0 to -2.7, this compound is highly polar and will have minimal interaction with the C18 stationary phase.[1][6] It is expected to elute very early, likely near the void volume of the column.
-
6-(Ethylsulfonylamino)hexanoic Acid: The addition of the ethylsulfonyl group significantly increases the non-polar character of the molecule, leading to an estimated logP of around 0.5 to 1.0. This increased hydrophobicity will result in a stronger interaction with the C18 stationary phase and, therefore, a significantly longer retention time compared to aminocaproic acid.
| Analyte | Predicted Reversed-Phase Retention Time (tR) |
| Aminocaproic Acid | Very Early Elution (~Void Volume) |
| 6-(Ethylsulfonylamino)hexanoic Acid | Significantly Retained |
HILIC: The Realm of Polarity
HILIC separates compounds based on their polarity, with more polar compounds being more strongly retained.[9][11] The retention mechanism is complex, involving partitioning, adsorption, and electrostatic interactions.[9]
Predicted Elution Order:
-
6-(Ethylsulfonylamino)hexanoic Acid: While more hydrophobic than aminocaproic acid, the sulfonamide and carboxyl groups still provide significant polarity for interaction with the amide stationary phase. However, its overall lower polarity compared to the zwitterionic aminocaproic acid will lead to weaker retention.
-
Aminocaproic Acid: As a highly polar, zwitterionic molecule at the mobile phase pH, aminocaproic acid will be strongly retained on the polar amide stationary phase.[9] Its ability to participate in hydrogen bonding and electrostatic interactions will contribute to a longer retention time.
| Analyte | Predicted HILIC Retention Time (tR) |
| 6-(Ethylsulfonylamino)hexanoic Acid | Moderately Retained |
| Aminocaproic Acid | Strongly Retained |
Conclusion
The derivatization of the terminal amino group of aminocaproic acid with an ethylsulfonyl moiety fundamentally alters its physicochemical properties, leading to a predictable and significant difference in its HPLC retention behavior. In reversed-phase chromatography, the increased hydrophobicity of 6-(ethylsulfonylamino)hexanoic acid will result in a much longer retention time. Conversely, in HILIC, the high polarity of the parent aminocaproic acid will lead to its stronger retention.
This comparative guide illustrates the power of understanding fundamental chemical principles in predicting and controlling chromatographic separations. By considering the interplay between analyte properties (polarity, charge) and the chromatographic mode (stationary and mobile phase), researchers can rationally design effective HPLC methods for the separation of complex mixtures of polar compounds. The proposed dual-mode approach provides a robust framework for the characterization of such analytes, ensuring accurate and reliable results in pharmaceutical and biomedical research.
References
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PubMed. Retention in reversed-phase liquid chromatography: solvatochromic investigation of homologous alcohol-water binary mobile phases. Available from: [Link]
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LCGC International. How Reversed-Phase Liquid Chromatography Works. Available from: [Link]
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HPLC'2013 (Amsterdam). Mechanisms of retention in HPLC Part 2. Available from: [Link]
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MAK Commission. 6-[(4-Methylphenyl)sulfonylamino]hexanoic acid: MAK Value Documentation. Available from: [Link]
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PubMed. Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Available from: [Link]
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Analytica Chimica Acta. Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. Available from: [Link]
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HPLC. A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Available from: [Link]
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Longdom Publishing. HILIC Chromatography An Insight on the Retention Mechanism. Available from: [Link]
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ACS Publications. High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Available from: [Link]
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A Comparative Crystallographic Guide to N-Sulfonylated Amino Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of N-Sulfonylated Amino Acids
N-sulfonylated amino acids represent a pivotal class of molecules in medicinal chemistry and materials science. The incorporation of a sulfonyl group onto an amino acid scaffold imparts a unique combination of properties, including modified lipophilicity, enhanced metabolic stability, and specific steric and electronic features that govern molecular interactions. These characteristics have led to their exploration in a wide array of therapeutic areas, including as enzyme inhibitors, antimicrobial agents, and receptor modulators.[1][2] The precise three-dimensional arrangement of atoms within the crystal lattice of these analogs is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new chemical entities.
This guide provides a comparative analysis of the crystal structure data for three representative N-sulfonylated amino acid analogs: N-p-Tosylglycine , N-(phenylsulfonyl)-DL-alanine , and N-(methylsulfonyl)leucine . By presenting their crystallographic data alongside detailed experimental protocols and a discussion of their performance, this document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for the selected N-sulfonylated amino acid analogs, providing a basis for structural comparison.
| Parameter | N-p-Tosylglycine | N-(phenylsulfonyl)-DL-alanine | N-(methylsulfonyl)leucine |
| Chemical Formula | C₉H₁₁NO₄S | C₉H₁₁NO₄S | C₇H₁₅NO₄S |
| Molecular Weight | 229.25 g/mol | 229.26 g/mol | 209.26 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pbca | P2₁ |
| Unit Cell Dimensions | a = 11.849 Å, b = 10.004 Å, c = 9.862 Å, β = 101.30° | a = 9.45 Å, b = 10.55 Å, c = 20.45 Å | Data not publicly available |
| Volume (ų) | 1146.5 | 2038.7 | Data not publicly available |
| Z | 4 | 8 | Data not publicly available |
| Calculated Density | 1.328 g/cm³ | 1.49 g/cm³ | Data not publicly available |
| Key Hydrogen Bonds | Intermolecular H-bonds involving carboxylic acid and sulfonamide groups | Intermolecular H-bonds forming centrosymmetric dimers | Expected to show similar H-bonding patterns |
Experimental Workflows and Protocols
The determination of the crystal structure of N-sulfonylated amino acids follows a well-defined workflow, from synthesis to crystallographic analysis.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and crystal structure determination of N-sulfonylated amino acid analogs.
Protocol 1: Synthesis of N-p-Tosylglycine
This protocol is a representative method for the N-sulfonylation of glycine.
Materials:
-
Glycine
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve glycine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether) to the cooled glycine solution with vigorous stirring. This is a modification of the Schotten-Baumann reaction conditions.
-
Continue stirring for several hours at room temperature to ensure the completion of the reaction.
-
Separate the aqueous layer and acidify it with hydrochloric acid to a pH of approximately 2.
-
The N-p-tosylglycine will precipitate as a white solid.
-
Collect the crude product by vacuum filtration and wash with cold water.
Protocol 2: Single Crystal Growth
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis.[3]
Materials:
-
Crude N-sulfonylated amino acid
-
A suitable solvent system (e.g., ethanol/water, acetone/water)
Procedure:
-
Dissolve the crude N-sulfonylated amino acid in a minimum amount of a suitable hot solvent or solvent mixture.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.
-
Alternatively, the solvent can be allowed to evaporate slowly from an open or partially covered container over several days.
-
Once crystals have formed, they can be isolated by decanting the mother liquor and carefully drying the crystals.
Protocol 3: Single-Crystal X-ray Diffraction Analysis
This is a generalized procedure for the analysis of the obtained single crystals.[4]
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
A complete dataset is collected by rotating the crystal through a range of angles.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and other crystallographic parameters.
Performance and Comparative Analysis
The biological activity of N-sulfonylated amino acids is intimately linked to their structural features.
-
N-p-Tosylglycine and its derivatives have been investigated for their antimicrobial properties . The presence of the tosyl group can enhance the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes. The specific geometry and hydrogen bonding capabilities of the molecule, as revealed by its crystal structure, are critical for its interaction with biological targets.[2]
-
N-(phenylsulfonyl)alanine analogs have shown potential as enzyme inhibitors , particularly targeting metalloenzymes.[1] The sulfonamide group can act as a zinc-binding group, and the overall conformation of the molecule, dictated by the crystal packing forces, determines the precise orientation within the enzyme's active site. For instance, derivatives of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids are significantly more potent inhibitors of aldose reductase than their N-(phenylsulfonyl)amino acid counterparts, suggesting that the additional benzoylamino group engages in further beneficial interactions within the enzyme's active site.[5]
-
N-(methylsulfonyl)leucine represents an analog with a smaller, more aliphatic sulfonyl group and a bulky, hydrophobic amino acid side chain. This combination of features can influence its bioavailability and specificity for different biological targets. While specific data is limited, it is plausible that such analogs could be explored for their role in modulating protein-protein interactions or as components of peptidomimetics. The crystal structure would be invaluable in understanding how the interplay between the small sulfonyl group and the large alkyl side chain affects the supramolecular assembly.
The comparison of the crystal structures of these analogs reveals important trends. The nature of the substituent on the sulfonyl group (p-tolyl, phenyl, or methyl) and the amino acid side chain (H, methyl, or isobutyl) significantly influences the crystal packing and the network of intermolecular interactions. These subtle structural variations can have profound effects on the physicochemical properties of the solid state, such as solubility and melting point, as well as on their biological activity.
Conclusion
This guide has provided a comparative overview of the crystal structure data, synthesis, and potential applications of three N-sulfonylated amino acid analogs. The presented data and protocols underscore the importance of single-crystal X-ray diffraction in elucidating the structure-property relationships of these versatile molecules. A thorough understanding of their three-dimensional structures is indispensable for the rational design of new derivatives with tailored properties for applications in drug discovery and materials science. Further crystallographic studies on a wider range of N-sulfonylated amino acid analogs are warranted to expand our understanding of their solid-state behavior and to guide the development of next-generation functional molecules.
References
- Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors. (n.d.). PubMed. [Link]
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- Bulk single crystal growth and characterization of L-leucine - A nonlinear optical material. (2010). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the UV-Vis Absorption Characteristics of Aliphatic Sulfonamido Acids
Welcome to a detailed comparative guide on the UV-Vis absorption characteristics of aliphatic sulfonamido acids. This document is designed for researchers, scientists, and drug development professionals who encounter these common structural motifs. Aliphatic sulfonamido acids present a unique analytical challenge: they are often crucial components of pharmacologically active molecules but lack the strong chromophores necessary for straightforward UV-Vis spectrophotometric analysis.[1][2][3][4][5]
This guide moves beyond a simple recitation of facts. It provides a strategic framework for analysis, comparing direct and indirect measurement techniques and explaining the scientific rationale behind each experimental choice to ensure robust and reliable quantification.
The Core Challenge: Weak Chromophores in Aliphatic Systems
Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone of analytical chemistry, prized for its simplicity and robustness. Its utility, however, hinges on the presence of a chromophore—a part of a molecule responsible for absorbing light. In molecules like benzene or compounds with extensive double-bond conjugation, electrons are easily excited to higher energy orbitals by UV-Vis radiation, resulting in strong, easily measurable absorbance peaks.[6]
Aliphatic sulfonamido acids, by their very nature, lack these extensive conjugated systems. The core structure consists of saturated carbon chains, a sulfonamide group (-SO₂NH-), and a carboxylic acid group (-COOH). While the sulfur-oxygen and carbonyl bonds do absorb UV light, their absorption maxima typically occur in the far-UV region (<220 nm).[7] This presents several significant analytical hurdles:
-
Low Molar Absorptivity (ε): The intensity of absorption is inherently weak, leading to poor sensitivity.
-
Solvent Cutoff Interference: Many common, otherwise ideal solvents are opaque in the far-UV region, masking the analyte's signal.[8][9][10][11] For example, solvents like acetone (UV cutoff ~330 nm) or toluene (UV cutoff ~284 nm) are unsuitable for measurements in the low UV range.[8][11]
-
Overlapping Signals: Excipients, reagents, and other sample matrix components often absorb in the same region, making selective quantification nearly impossible.
This guide will compare the baseline method of direct UV-Vis analysis with more sophisticated indirect methods designed to overcome these challenges.
Part 1: Direct UV-Vis Analysis - Establishing the Baseline
Direct measurement is always the first approach to consider due to its simplicity. However, it is crucial to understand its limitations from the outset.
Expert Insight: Why Direct Measurement Often Fails
The primary reason for failure is the signal-to-noise ratio. The weak signal from the aliphatic sulfonamido acid is often indistinguishable from the background noise caused by the instrument and, more significantly, the solvent's own absorbance as it approaches its UV cutoff wavelength.[10] Even high-purity solvents like acetonitrile (cutoff ~190 nm) or water (cutoff ~180-190 nm) can exhibit significant absorbance below 210 nm, increasing baseline noise and compromising analytical accuracy.[8][11][12]
Protocol 1: Direct UV-Vis Spectrophotometric Analysis
This protocol serves as a self-validating system by incorporating rigorous blanking and calibration steps.
Objective: To determine the absorbance maximum (λₘₐₓ) and molar absorptivity (ε) of an aliphatic sulfonamido acid via direct measurement.
Methodology:
-
Solvent Selection: Choose a high-purity UV-grade solvent with the lowest possible UV cutoff. Acetonitrile or deionized water are primary candidates.[8][11][12]
-
Instrument Preparation: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Blanking: Fill a 1 cm path length quartz cuvette with the chosen solvent. Place it in both the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 190-400 nm). This digitally subtracts the absorbance of the solvent and cuvette.
-
Sample Preparation: Prepare a stock solution of the aliphatic sulfonamido acid (e.g., 1 mg/mL) in the chosen solvent. From this, create a series of at least five dilutions to construct a calibration curve.
-
Spectral Scan: Using the most concentrated solution that gives a readable signal, perform a full wavelength scan (190-400 nm) against a solvent blank to identify the λₘₐₓ.
-
Calibration Curve: Measure the absorbance of each dilution at the determined λₘₐₓ. Plot absorbance versus concentration. The resulting graph should be linear, and the slope can be used to calculate the molar absorptivity (ε) according to the Beer-Lambert law (A = εbc).
Expected Results & Limitations
The expected outcome is a λₘₐₓ in the 200-220 nm range with a very low molar absorptivity. This low sensitivity makes the method unsuitable for detecting trace amounts or for use with complex sample matrices.
| Parameter | Typical Value for Direct Analysis | Implication |
| λₘₐₓ | 200 - 220 nm | High potential for interference from solvents and excipients. |
| Molar Absorptivity (ε) | < 500 L·mol⁻¹·cm⁻¹ | Low sensitivity; high Limit of Detection (LOD). |
| Linearity (R²) | > 0.99 (in ideal conditions) | Can be reliable, but only at high concentrations. |
| Sample Prep Complexity | Low | Simple dilution is the only requirement. |
Part 2: A Comparative Guide to Indirect UV-Vis Methods
When direct analysis is insufficient, indirect methods are required. These strategies involve chemically modifying the analyte to attach a strong chromophore, thereby shifting the absorbance into a more favorable region of the UV-Vis spectrum and dramatically increasing molar absorptivity.[1][13] We will compare two robust, field-proven techniques: Diazotization-Coupling and Ion-Pair Complexation .
Method A: Derivatization via Diazotization and Azo-Coupling
This classic colorimetric method is highly effective for sulfonamides that possess a primary aromatic amine group, a feature common in many antibacterial sulfa drugs. While our topic is aliphatic sulfonamido acids, this method is a critical point of comparison and is applicable if the aliphatic chain is attached to a p-aminobenzenesulfonamide core. The reaction proceeds in two steps:
-
Diazotization: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and acid) to form a diazonium salt.[14][15]
-
Coupling: The diazonium salt is then reacted with a coupling agent (e.g., N-(1-Naphthyl)ethylenediamine, 8-hydroxyquinoline) to form a highly colored and stable azo dye.[14][16] This new molecule has an extensive conjugated system and absorbs strongly in the visible region (typically 450-550 nm).[15][17]
Expert Insight: Why Diazotization Works So Well
The formation of the azo dye creates a large, delocalized π-electron system that spans across the original aromatic ring, the -N=N- bridge, and the coupling agent's ring system. This dramatically lowers the energy gap for electron excitation, shifting the λₘₐₓ from the far-UV into the visible spectrum. The result is a massive increase in molar absorptivity, often by two orders of magnitude or more, enabling detection at much lower concentrations.[18]
Method B: Ion-Pair Extractive Spectrophotometry
This technique is more universally applicable to any sulfonamido acid, as it does not require a specific functional group like a primary amine. It relies on forming an ion-pair complex between the (often deprotonated) sulfonamido acid and a large, colored counter-ion.
A common and effective strategy involves the formation of a Molybdenum(V)-thiocyanate complex.[19] In an acidic medium, Mo(VI) is reduced by ascorbic acid to Mo(V), which then forms a colored inorganic complex with thiocyanate. The protonated sulfonamide can then form a stable, extractable ion-pair with this colored inorganic anion. The entire complex is then extracted into an organic solvent (like 1,2-dichloroethane), and the absorbance of the organic phase is measured.[19]
Expert Insight: The Advantage of Extraction
The extraction step is a key element of this method's success. It not only concentrates the analyte into a smaller volume but also provides a crucial clean-up step. Many potential interfering substances from the original aqueous sample matrix (e.g., salts, polar excipients) will not be extracted into the organic solvent. This significantly improves the selectivity and reliability of the measurement.
Part 3: Head-to-Head Workflow and Performance Comparison
Experimental Workflow Decision Diagram
The choice of method depends critically on the analyte's structure and the analytical requirements.
Caption: Decision workflow for selecting an appropriate UV-Vis method.
Protocol 2: Derivatization by Diazotization-Coupling
Objective: To quantify a sulfonamide containing a primary aromatic amine via azo dye formation.
Methodology:
-
Sample Preparation: Prepare an acidic solution of the analyte in a volumetric flask.
-
Diazotization: Add 1.0 mL of 1% (w/v) sodium nitrite solution, mix, and allow to stand for 3 minutes to ensure complete formation of the diazonium salt.[17]
-
Excess Nitrite Removal: Add 1.0 mL of 2% (w/v) sulfamic acid and mix. This step is critical to destroy excess nitrous acid, which could otherwise interfere with the coupling reaction.[14]
-
Coupling Reaction: Add 1.0 mL of a 0.1% (w/v) solution of a coupling agent (e.g., 8-hydroxyquinoline).[14]
-
Color Development: Add 2.0 mL of 5 M sodium hydroxide to make the solution alkaline, which is necessary for the coupling reaction to proceed to completion and develop the final color.[14] Dilute to the final volume with deionized water.
-
Measurement: After allowing the color to stabilize (typically 5-10 minutes), measure the absorbance at the λₘₐₓ of the azo dye (determined by a preliminary scan) against a reagent blank prepared in the same manner but without the analyte.
Protocol 3: Ion-Pair Extractive Spectrophotometry
Objective: To quantify a sulfonamido acid via extraction of a colored ion-pair complex.
Methodology:
-
Reagent Preparation: Prepare solutions of Ammonium Molybdate, Potassium Thiocyanate, Ascorbic Acid, and Sulfuric Acid as described in the literature.[19]
-
Complex Formation: In a separatory funnel, combine an aliquot of the sample solution, sulfuric acid, ammonium molybdate, and potassium thiocyanate.
-
Reduction Step: Add ascorbic acid to reduce Mo(VI) to Mo(V), initiating the formation of the colored Mo(V)-thiocyanate complex.[19]
-
Ion-Pair Extraction: Add a precise volume of an immiscible organic solvent (e.g., 10 mL of 1,2-dichloroethane). Shake vigorously for 2 minutes to facilitate the transfer of the ion-pair complex into the organic layer.
-
Phase Separation: Allow the layers to separate completely. Drain the lower organic layer into a flask containing a drying agent (e.g., anhydrous sodium sulfate) to remove any residual water.
-
Measurement: Transfer the clear, colored organic extract to a cuvette and measure its absorbance at the λₘₐₓ (approx. 470 nm) against a reagent blank carried through the entire extraction procedure.[19]
Comparative Performance Data
The following table summarizes the typical performance characteristics of the three methods, demonstrating the significant advantages of indirect analysis.
| Parameter | Method 1: Direct UV | Method 2: Diazotization | Method 3: Ion-Pair |
| λₘₐₓ | ~210 nm | 450 - 550 nm | ~470 nm [19] |
| Molar Absorptivity (ε) | < 500 L·mol⁻¹·cm⁻¹ | > 10,000 L·mol⁻¹·cm⁻¹ [18] | ~15,000 L·mol⁻¹·cm⁻¹ |
| LOD / LOQ | High (µg/mL range) | Low (ng/mL - low µg/mL range) [14][18] | Low (µg/mL range) [19] |
| Selectivity | Very Low | High (requires specific functional group) | High (aided by extraction) |
| Sample Prep Complexity | Low | Medium | High |
| Applicability | Limited to pure, high-concentration samples | Sulfonamides with primary aromatic amines | Broadly applicable to most sulfonamides |
Discussion and Recommendations
For scientists engaged in drug development and quality control, selecting the appropriate analytical method is paramount for generating accurate and reliable data.
-
Direct UV analysis of aliphatic sulfonamido acids is generally inadequate for anything other than a preliminary, qualitative check of highly concentrated, pure samples. Its low sensitivity and high susceptibility to interference render it unsuitable for quantitative work in complex matrices.
-
The Diazotization-Coupling method is the gold standard for sulfonamides bearing a primary aromatic amine. It is exceptionally sensitive and selective. The dramatic shift in λₘₐₓ to the visible region effectively eliminates interference from UV-absorbing excipients, making it ideal for analyzing pharmaceutical formulations.
-
The Ion-Pair Extractive method is the most versatile and robust technique for aliphatic sulfonamido acids that lack the required amine functionality. While the procedure is more labor-intensive, the combined benefits of forming a highly colored complex and the purification effect of liquid-liquid extraction provide excellent sensitivity and selectivity. It is particularly well-suited for challenging sample matrices, such as environmental samples or biological fluids.
Final Recommendation: Always begin by assessing the structure of your target aliphatic sulfonamido acid. If a primary aromatic amine is present and high sensitivity is required, the diazotization method is superior. For all other cases requiring quantification below the high µg/mL level, the ion-pair extractive spectrophotometry method is the recommended approach. Direct UV analysis should be reserved for qualitative purposes only. By understanding the chemical principles behind each method, researchers can confidently select and implement a self-validating protocol that ensures data integrity and trustworthiness.
References
-
Molar absorption coefficients and acid dissociation constants for fluoroquinolone, sulfonamide, and tetracycline antibiotics of environmental concern. (2022). PubMed. Available at: [Link]
-
Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. Available at: [Link]
-
UV Cutoff Values for Common Solvents. (n.d.). Scribd. Available at: [Link]
-
Indirect Spectrophotometric Microdetermination with Kinetic Study of Some Sulphonamides in Aqueous Solution. (2019). ResearchGate. Available at: [Link]
-
Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs. Available at: [Link]
-
Wavelength cutoffs for common solvents. (2025). Waters Help Center. Available at: [Link]
-
Indirect Spectrophotometric Microdetermination with Kinetic Study of Some Sulphonamides in Aqueous Solution. (n.d.). Academia.edu. Available at: [Link]
-
UV Cutoff. (n.d.). Honeywell. Available at: [Link]
-
Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. Available at: [Link]
-
What is Effect of Solvent on UV Absorption Spectra. (2019). E-Content. Available at: [Link]
-
Molar absorption coefficients and acid dissociation constants for fluoroquinolone, sulfonamide, and tetracycline antibiotics of environmental concern. (2022). ResearchGate. Available at: [Link]
-
The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018). LCGC International. Available at: [Link]
-
UV-Visible Absorption Cut-offs for Spectroscopic Solvents. (n.d.). Chiralabs. Available at: [Link]
-
Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. (2018). Royal Society Publishing. Available at: [Link]
-
Spectrophotometric Determinations of the Sulfonamides. (n.d.). Loyola eCommons. Available at: [Link]
-
A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. (2023). ACS Omega. Available at: [Link]
-
Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. (2025). ResearchGate. Available at: [Link]
-
A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007). Acta Pharmaceutica. Available at: [Link]
-
A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. (2017). ResearchGate. Available at: [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023). Bentham Science. Available at: [Link]
-
Spectrophotometric Determination of Sulfadiazine via Diazotization and Coupling Reaction - Application to Pharmaceutical Preparations. (n.d.). Semantic Scholar. Available at: [Link]
-
Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. (2023). Taylor & Francis Online. Available at: [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (n.d.). ResearchGate. Available at: [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023). Bentham Science Publishers. Available at: [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2024). National University of Science and Technology Oman. Available at: [Link]
-
Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Journal of the Association of Official Analytical Chemists. Available at: [Link]
-
Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. (n.d.). International Journal Of Pharma Research and Health Sciences. Available at: [Link]
-
Determination and Confirmation of Sulfonamides. (2009). FSIS.USDA.gov. Available at: [Link]
-
UV-Visible Spectroscopy. (n.d.). MSU Chemistry. Available at: [Link]
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- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Differentiating 6-(Ethylsulfonylamino)hexanoic Acid from Structurally Similar Sulfonamide Impurities
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, objective comparison of analytical methodologies for the robust differentiation, identification, and quantification of 6-(Ethylsulfonylamino)hexanoic acid from its process-related impurities. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to ensure scientific integrity and regulatory compliance.
Introduction: The Analytical Imperative in Impurity Profiling
In modern pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy.[1] Any component within a drug substance that is not the desired chemical entity is classified as an impurity.[2] The International Council for Harmonisation (ICH) has established stringent guidelines, such as Q3A and Q3B, that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[3][4][5]
This guide focuses on a specific analytical challenge: the differentiation of 6-(Ethylsulfonylamino)hexanoic acid, a non-aromatic sulfonamide, from its structurally similar process-related impurities. Unlike common aromatic sulfonamides, this molecule's aliphatic nature presents unique analytical considerations. The absence of a primary aromatic amine, for instance, precludes the use of traditional colorimetric assays and alters its UV chromophore, demanding more sophisticated analytical strategies.[6]
The successful development of a safe and effective active pharmaceutical ingredient (API) hinges on our ability to develop precise, accurate, and robust analytical methods that can separate and quantify the target molecule from its chemical cousins. This document serves as a strategic comparison of the core analytical techniques—chromatography and spectroscopy—employed to achieve this critical objective.
Chapter 1: Deconstructing the Challenge—ESHA and Its Potential Impurities
Before designing an analytical strategy, we must first understand the nature of our target molecule and the likely impurities that may arise during its synthesis. 6-(Ethylsulfonylamino)hexanoic acid (henceforth ESHA) is an aliphatic sulfonamide with the following structure:
CH₃CH₂-SO₂-NH-(CH₂)₅-COOH
Process-related impurities can originate from starting materials, by-products of side reactions, or subsequent degradation.[] For ESHA, these could include:
-
Starting Material Carryover: Unreacted 6-aminohexanoic acid.
-
Isomeric Impurities: Positional isomers if the sulfonyl group is attached at a different carbon on the hexanoic acid chain.
-
Homologous Impurities: Analogs with shorter or longer alkyl chains.
-
Over-alkylated By-products: N-ethylated ESHA, where the sulfonamide nitrogen is further ethylated.
-
Degradation Products: Hydrolysis products, such as 6-aminohexanoic acid and ethanesulfonic acid.
The structural similarity between these compounds and ESHA—often resulting in near-identical polarity and mass—is the crux of the analytical challenge.
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. biomedres.us [biomedres.us]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Quality guidelines: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. biotech-spain.com [biotech-spain.com]
- 6. academic.oup.com [academic.oup.com]
Comparative lipophilicity (LogP) of alkylsulfonyl vs arylsulfonyl hexanoic acids
Executive Summary
This guide provides a technical analysis of the lipophilicity differences between alkylsulfonyl and arylsulfonyl hexanoic acids. While sharing a common hexanoic acid linker, the terminal substitution (alkyl vs. aryl) on the sulfone moiety drives a significant divergence in physicochemical behavior.
Key Findings:
-
LogP Trend: Arylsulfonyl derivatives exhibit consistently higher LogP values (
LogP +1.2 to +1.8) compared to their alkylsulfonyl counterparts due to the lipophilic contribution of the aromatic ring ( -system). -
Solubility Trade-off: Alkylsulfonyl analogs possess superior aqueous solubility but reduced membrane permeability.
-
Methodology: The acidic nature of the carboxylic tail (
) necessitates strict pH control during measurement. OECD 117 (HPLC) is recommended for screening, while OECD 107 (Shake-Flask) remains the validation standard.
Theoretical Framework: The Matched Molecular Pair (MMP)
To understand the lipophilicity shift, we must deconstruct the molecules into three functional zones: the Head (Carboxylic Acid), the Linker (Hexyl Chain), and the Tail (Sulfonyl Substituent).
Structural Comparison
The core difference lies in the solvation energy required to accommodate the tail group in an aqueous environment.
-
Alkylsulfonyl (e.g., Methylsulfonyl): The methyl group is small (
). The sulfone group is highly polar (strong dipole moment ~4.5 D), making the net character of the tail hydrophilic relative to the linker. -
Arylsulfonyl (e.g., Phenylsulfonyl): The phenyl ring is bulky (
) and planar. It introduces significant hydrophobic surface area and potential for stacking, masking the polarity of the sulfone group.
Visualization of Physicochemical Properties
Figure 1: Structural decomposition showing the impact of the sulfonyl substituent on physicochemical properties.
Comparative Data Analysis
The following table summarizes predicted and experimental trends for representative molecules. Note that LogP refers to the neutral species (pH < pKa), while LogD (pH 7.4) accounts for the ionization of the carboxylic acid.
| Compound Class | Representative Structure | Predicted LogP (Neutral) | Predicted LogD (pH 7.4) | |
| Alkylsulfonyl | 6-(methylsulfonyl)hexanoic acid | 0.45 ± 0.3 | -2.80 | Reference |
| Arylsulfonyl | 6-(phenylsulfonyl)hexanoic acid | 1.95 ± 0.3 | -1.30 | +1.50 |
| Arylsulfonyl | 6-(tosyl)hexanoic acid | 2.45 ± 0.3 | -0.80 | +2.00 |
Interpretation:
-
The Methylsulfonyl analog is nearly amphiphilic (LogP ~0.5), hovering between lipophilic and hydrophilic. At physiological pH, it becomes highly water-soluble (LogD < -2.0).
-
The Phenylsulfonyl analog shifts the molecule into the "drug-like" lipophilicity range (LogP ~2.0). Even at pH 7.4, it retains significantly more lipophilic character than the alkyl variant.
Experimental Protocols
To validate these values, two distinct methodologies are required. The Shake Flask method provides absolute accuracy, while RP-HPLC offers higher throughput.
Protocol A: RP-HPLC Determination (OECD 117)
Best for: Rapid screening of multiple analogs.
Principle: Lipophilicity correlates linearly with the logarithm of the capacity factor (
Reagents:
-
Mobile Phase: Methanol/Water (75:25 v/v) + 0.1% Trifluoroacetic Acid (TFA) .
-
Critical Step: The TFA is mandatory to suppress the ionization of the hexanoic acid (
). Without this, you will measure a hybrid LogD, not LogP.
-
-
Reference Standards: 2-Butanone, Acetanilide, Acetophenone, Benzene, Toluene (covering LogP 0.3 – 2.7).
-
Dead Time Marker: Thiourea or Sodium Nitrate.
Workflow:
-
System Suitability: Inject Dead Time Marker (
). -
Calibration: Inject reference standards; plot
vs. Literature LogP.-
Formula:
-
-
Sample Analysis: Inject Alkyl/Arylsulfonyl samples in triplicate.
-
Calculation: Interpolate sample LogP from the calibration curve.
Protocol B: Shake Flask Method (OECD 107)
Best for: Validation of key lead compounds.
Principle: Direct measurement of concentration distribution between n-octanol and water at equilibrium.
Workflow:
-
Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours.
-
Preparation: Dissolve test compound in the pre-saturated water phase (buffered to pH 2.0 using 0.01M HCl/KCl to ensure neutral species).
-
Equilibration: Mix specific ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials. Shake for 60 minutes; centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV.
-
Self-Validation:
-
Mass Balance Check:
. -
Acceptance Criteria: LogP values from all three ratios must be within
units.
-
Experimental Workflow Diagram
This diagram visualizes the decision matrix and execution flow for the HPLC method, ensuring data integrity.
Figure 2: Workflow for OECD 117 HPLC LogP determination.
Discussion & Application
Impact on Drug Design[1]
-
Permeability: The Arylsulfonyl analogs are superior candidates for passive diffusion. The increased lipophilicity facilitates partitioning into the lipid bilayer.
-
Metabolic Stability: The Alkylsulfonyl group (specifically methyl) is often metabolically robust, whereas the aryl ring may be subject to CYP450 oxidation (hydroxylation).
-
Bioisosterism: The sulfone group is a classic bioisostere for a carbonyl. However, when replacing a ketone with a sulfone, the LogP typically drops. Adding an Aryl group compensates for this drop, restoring the lipophilic balance.
Troubleshooting Common Artifacts
-
Ionization Interference: If the HPLC mobile phase pH > 4.0, the hexanoic acid will ionize. This results in "peak tailing" and artificially low retention times, leading to underestimated LogP values. Always verify pH < 3.0.
-
Micelle Formation: At high concentrations, hexanoic acid derivatives can act as surfactants. Ensure sample concentration is below the Critical Micelle Concentration (CMC), typically
.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD iLibrary.
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD iLibrary.
- Leo, A., Hansch, C., & Elkins, D. (1971). "Partition coefficients and their uses." Chemical Reviews, 71(6), 525-616.
- Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discussion on Sulfone lipophilicity).
Safety Operating Guide
Personal protective equipment for handling 6-(Ethylsulfonylamino)hexanoic acid
Executive Summary
Substance: 6-(Ethylsulfonylamino)hexanoic acid
Chemical Class: Sulfonamido-carboxylic acid (Derivative of
This guide provides a rigorous safety framework for handling 6-(Ethylsulfonylamino)hexanoic acid . As a Senior Application Scientist, I have structured this protocol not merely to meet compliance, but to ensure data integrity and researcher safety. This compound combines the acidity of a carboxylic tail with a sulfonamide moiety; therefore, handling protocols must mitigate both acidic irritation and the potential for sulfonamide-based sensitization.
Part 1: Hazard Profile & Risk Assessment
Expert Insight:
While specific toxicological data for this exact derivative may be sparse in public literature, we apply the Structure-Activity Relationship (SAR) principle. The molecule contains a sulfonamide group (
-
Sulfonamide Moiety: Known to cause hypersensitivity reactions (allergic dermatitis or respiratory sensitization) in susceptible individuals.
-
Carboxylic Acid: Causes contact dermatitis and severe eye irritation upon exposure to mucous membranes.
GHS Classification (Derived from Functional Groups):
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation (if dust is inhaled).
Part 2: Personal Protective Equipment (PPE) Matrix
The following matrix dictates the mandatory PPE. Note that engineering controls (Fume Hood) are the primary line of defense; PPE is the secondary line.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | If weighing outside a fume hood (not recommended), a P100 is required to block 99.97% of fine particulates. The sulfonamide group poses a sensitization risk; dust inhalation must be zero. |
| Hand Protection | Nitrile Gloves (Double Layer) | Inner: 4 mil Nitrile (dexterity). Outer: 5-8 mil Nitrile (durability). Why? Carboxylic acids can permeate thin latex. Nitrile offers superior chemical resistance to organic acids. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for powders. Goggles seal the orbital area, preventing airborne dust from dissolving in tear ducts and forming an acidic solution on the cornea. |
| Body Defense | Lab Coat (High-Neck, Cuffed) | Cotton/Polyester blend. Must be buttoned to the neck to prevent dust settling on the clavicle/chest area, a common site for contact dermatitis. |
Part 3: Operational Workflow & Protocols
3.1 Engineering Controls
-
Primary: All open-container manipulations (weighing, transfer) must occur inside a Chemical Fume Hood certified to operate at 80–100 fpm face velocity.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Dry organic powders are prone to static charge, which causes "particle flight"—a major contamination and exposure vector.
3.2 Step-by-Step Handling Protocol
Step 1: Preparation
-
Clear the fume hood of incompatible chemicals (specifically strong oxidizers or bases).
-
Place a disposable absorbent pad (benchkote) on the work surface to capture stray particles.
Step 2: Weighing (The Critical Control Point)
-
Technique: Do not dispense directly from the stock bottle into the final vessel if high precision is needed.
-
Transfer: Use a stainless steel or anti-static plastic spatula.
-
Action: Weigh into a tared weighing boat. Gently tap the spatula; do not flick it, as this aerosolizes the powder.
Step 3: Solubilization
-
Solvent Choice: This compound is likely soluble in DMSO, Methanol, or dilute aqueous base (due to the carboxylic acid).
-
Procedure: Add the solid to the solvent , not vice versa. This prevents the "puff" of powder that occurs when liquid hits a pile of dry solid.
-
Dissolution: Vortex or magnetically stir in a closed vial.
Step 4: Decontamination
-
Wipe the balance area with a damp paper towel (water/ethanol mixture). Do not dry sweep ; this re-aerosolizes the chemical.
-
Dispose of the wipe as solid hazardous waste.
Part 4: Visualization (Workflow Logic)
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational logic flow for handling sulfonamido-carboxylic acid derivatives, prioritizing engineering controls and wet-cleaning methods for spills.
Part 5: Emergency Response & Disposal
5.1 Exposure Response
-
Ocular: Immediately flush with water for 15 minutes.[4] The acidic nature requires rapid dilution to prevent corneal etching.
-
Dermal: Wash with soap and copious water.[1][3][4] Do not use ethanol on skin, as it may increase transdermal absorption of the sulfonamide moiety.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.
5.2 Disposal Strategy
-
Waste Stream: Segregate into "Organic Acid" or "Solid Hazardous" waste streams.
-
Incompatibility: Do not mix with strong bases (exothermic neutralization) or strong oxidizers (potential reaction with the sulfonyl group) in the waste container.
-
Labeling: Clearly label waste as "Contains Sulfonamide Derivative - Potential Sensitizer."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 6-Aminohexanoic acid (Parent Structure Data). National Library of Medicine. [Link]
-
American Chemical Society. (2017). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
